1-Aminohexan-3-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
1-aminohexan-3-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15NO/c1-2-3-6(8)4-5-7/h6,8H,2-5,7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNNLJNYYAWMTDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCN)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
117.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
What are the chemical and physical properties of 1-Aminohexan-3-ol?
An In-Depth Technical Guide to 1-Aminohexan-3-ol
For the Attention of Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 1-Aminohexan-3-ol, a chiral bifunctional molecule of significant interest in synthetic chemistry. As a Senior Application Scientist, the following sections synthesize its known properties, predictive characterization data, and practical methodologies to support its application in research and development.
Introduction: The Strategic Value of 1-Aminohexan-3-ol
1-Aminohexan-3-ol is a linear six-carbon amino alcohol featuring a primary amine at the C-1 position and a secondary alcohol at the C-3 position. This specific arrangement of functional groups, known as a 1,3-amino alcohol, is a privileged motif in medicinal chemistry and a versatile building block in organic synthesis.[1][2] The presence of a stereocenter at the C-3 carbon imparts chirality, making it a valuable precursor for the enantioselective synthesis of complex target molecules. Its dual functionality allows for orthogonal chemical modifications, providing a strategic advantage in the construction of pharmaceutical intermediates and novel chemical entities.
Chemical Identity and Molecular Structure
A precise understanding of a molecule's identity is the foundation of all scientific inquiry. The key identifiers and structural details for 1-Aminohexan-3-ol are summarized below.
| Property | Value | Source |
| IUPAC Name | 1-aminohexan-3-ol | [3][4] |
| CAS Number | 15991-62-5 | [3][4] |
| Molecular Formula | C₆H₁₅NO | [3][4] |
| Molecular Weight | 117.19 g/mol | [4] |
| Canonical SMILES | CCCC(CCN)O | [4] |
| InChI Key | NNNLJNYYAWMTDI-UHFFFAOYSA-N | [3] |
| Appearance | Liquid | [3] |
The structure contains a primary amine (-NH₂) and a secondary alcohol (-OH), which are key to its chemical reactivity. The carbon at position 3 is a chiral center, meaning 1-Aminohexan-3-ol can exist as two non-superimposable mirror images or enantiomers, (R)-1-aminohexan-3-ol and (S)-1-aminohexan-3-ol.
Physicochemical Properties: A Comparative Overview
While extensive experimental data for 1-Aminohexan-3-ol is not widely published, its properties can be reliably predicted using computational models and comparison with structurally similar compounds. These properties are crucial for predicting its behavior in various solvent systems and its potential for biological activity.
| Property | Predicted/Known Value | Significance in Drug Development | Source |
| XLogP3 | 0.3 | Predicts lipophilicity and membrane permeability. A low value suggests good water solubility. | [4] |
| Topological Polar Surface Area (TPSA) | 46.3 Ų | Estimates the molecule's surface polarity, a key factor in cell permeability and oral bioavailability. | [4] |
| Hydrogen Bond Donor Count | 2 | Influences solubility and binding affinity to biological targets. | --- |
| Hydrogen Bond Acceptor Count | 2 | Affects solubility and receptor-ligand interactions. | --- |
| Rotatable Bond Count | 4 | Relates to conformational flexibility, which impacts target binding. | --- |
| Storage Temperature | 4 °C | Recommended for maintaining chemical stability and preventing degradation. | [3] |
Spectroscopic Characterization: A Predictive Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
-
¹H NMR (Proton NMR): The predicted proton NMR spectrum in a solvent like CDCl₃ would show distinct signals for each unique proton environment. Protons on carbons adjacent to the amine (C1) and alcohol (C3) groups would be deshielded, appearing at a higher chemical shift (downfield). The labile protons of the -NH₂ and -OH groups would appear as a broad singlet, and their chemical shift would be concentration and solvent-dependent.[6]
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~3.7 | multiplet | 1H | H-3 (CH-OH) |
| ~2.8 | triplet | 2H | H-1 (CH₂-NH₂) |
| ~1.6 | multiplet | 2H | H-2 (CH₂) |
| ~1.4 | multiplet | 4H | H-4, H-5 (CH₂, CH₂) |
| ~0.9 | triplet | 3H | H-6 (CH₃) |
| variable (1.5-3.5) | broad singlet | 3H | -NH₂, -OH |
-
¹³C NMR (Carbon NMR): The carbon spectrum provides information on the number of unique carbon atoms and their chemical environment. Carbons bonded to the electronegative oxygen and nitrogen atoms will be the most downfield.[7]
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~72 | C-3 (CH-OH) |
| ~45 | C-1 (CH₂-NH₂) |
| ~39 | C-4 (CH₂) |
| ~36 | C-2 (CH₂) |
| ~19 | C-5 (CH₂) |
| ~14 | C-6 (CH₃) |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the presence of specific functional groups. For 1-Aminohexan-3-ol, the key diagnostic peaks would be:[8]
-
O-H Stretch: A strong, broad absorption in the region of 3200-3600 cm⁻¹, characteristic of an alcohol group involved in hydrogen bonding.
-
N-H Stretch: A medium, and potentially split, absorption around 3300-3500 cm⁻¹, indicative of a primary amine. This often overlaps with the O-H stretch.
-
C-H Stretch: Absorptions just below 3000 cm⁻¹ (e.g., 2850-2960 cm⁻¹), corresponding to the sp³ C-H bonds of the alkyl chain.
-
C-O Stretch: A strong absorption in the 1050-1150 cm⁻¹ region, confirming the secondary alcohol.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and fragmentation pattern of a molecule. Under Electron Ionization (EI), 1-Aminohexan-3-ol would be expected to show:[9][10]
-
Molecular Ion (M⁺): A peak at m/z = 117.
-
Key Fragments: Alpha-cleavage is a dominant fragmentation pathway for amines and alcohols.[9] Common fragments would include:
-
m/z = 87: Loss of an ethyl radical (•CH₂CH₃) from the C3-C4 bond cleavage.
-
m/z = 74: Cleavage between C2 and C3, resulting in [HO-CH-CH₂-NH₂]⁺.
-
m/z = 30: A common fragment for primary amines, [CH₂=NH₂]⁺.
-
[M-18]⁺: Loss of water (H₂O) from the molecular ion, resulting in a peak at m/z = 99.
-
Experimental Protocols for Characterization
The following protocols describe self-validating systems for the rigorous characterization of synthesized or procured 1-Aminohexan-3-ol.
Protocol: NMR Spectroscopic Analysis
This protocol ensures the acquisition of high-quality NMR data for definitive structural confirmation.
-
Sample Preparation: Accurately weigh 10-20 mg of 1-Aminohexan-3-ol and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) within a clean, dry 5 mm NMR tube.
-
Causality: The choice of solvent is critical. CDCl₃ is standard for many organic molecules, but DMSO-d₆ can be superior for resolving O-H and N-H protons.
-
-
Instrumentation: Utilize a high-field NMR spectrometer (≥400 MHz) for optimal signal resolution and dispersion.
-
Shimming: Before acquisition, carefully shim the magnetic field to maximize its homogeneity. This is a critical step for obtaining sharp, well-defined peaks and is validated by observing the narrow line shape of the solvent reference signal.
-
¹H NMR Acquisition: Acquire the proton spectrum using a standard single-pulse experiment. Ensure the spectral width covers 0-12 ppm and that the relaxation delay is sufficient (typically 1-2 seconds) to allow for full magnetization recovery.
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A more concentrated sample (30-50 mg) and a larger number of scans will be necessary due to the low natural abundance of ¹³C.
-
Data Processing: Process the raw data (Free Induction Decay) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
Workflow for Chemical Characterization
The logical flow for characterizing a chemical sample like 1-Aminohexan-3-ol involves a multi-technique approach to confirm both structure and purity.
Caption: A validated workflow for the comprehensive characterization of 1-Aminohexan-3-ol.
Plausible Synthetic Strategies
Optically pure 1,3-amino alcohols are valuable synthons, and several reliable methods exist for their preparation.[2] While a specific, optimized synthesis for 1-Aminohexan-3-ol is not prominently documented, the following strategies represent logical and field-proven approaches.
-
Strategy A: Reductive Amination of a β-Hydroxy Ketone: This is a highly convergent approach.[11] An aldol reaction to form 1-hydroxyhexan-3-one, followed by a directed reductive amination, would yield the target syn-1,3-amino alcohol. The use of a catalyst like Ti(iOPr)₄ can chelate to the hydroxyl and imine intermediate, directing the hydride reduction to achieve high diastereoselectivity.[11][12]
-
Strategy B: Reduction of a β-Amino Ketone: The synthesis of the precursor 1-aminohexan-3-one[13] followed by stereoselective reduction of the ketone (e.g., using sodium borohydride or more sophisticated chiral reducing agents) provides a direct route to the amino alcohol.
-
Strategy C: Nucleophilic Ring-Opening of an Epoxide: A common and reliable method for generating amino alcohols involves the ring-opening of an epoxide with an amine nucleophile.[14][15][16] Starting with 1,2-epoxyhexane, reaction with ammonia or a protected ammonia equivalent would lead to a mixture of regioisomers. While this route can be effective, controlling the regioselectivity to favor attack at the C-2 position to yield 1-aminohexan-2-ol can be challenging; thus, this route is less direct for the desired 3-ol isomer. A more tailored epoxide precursor would be required.
Caption: Key synthetic pathways for the preparation of 1-Aminohexan-3-ol.
Safety, Handling, and Storage
Proper handling of all chemicals is essential for laboratory safety. Based on aggregated GHS data, 1-Aminohexan-3-ol should be treated as a hazardous substance.[3][4]
-
GHS Hazard Classification:
-
Signal Word: Danger[3]
Mandatory Safety Protocol
Adherence to a strict safety protocol is non-negotiable when handling corrosive and irritating chemicals.[17][18][19][20][21]
-
Engineering Controls: Always handle 1-Aminohexan-3-ol inside a certified chemical fume hood to prevent inhalation of vapors. Ensure an eyewash station and safety shower are immediately accessible.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles and a face shield.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile or neoprene).
-
Body Protection: Wear a flame-retardant lab coat.
-
-
Handling: Avoid direct contact with skin and eyes. Prevent inhalation of mist or vapor. Use compatible, properly sealed containers.
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and acids. Keep the container tightly sealed and store at the recommended temperature of 4°C.[3]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Caption: Logical flow for the safe handling of 1-Aminohexan-3-ol.
Conclusion
1-Aminohexan-3-ol is a molecule with significant potential as a chiral building block in synthetic and medicinal chemistry. While comprehensive experimental data is sparse in public databases, its chemical and physical properties can be reliably predicted through computational analysis and comparison with analogous structures. The protocols and strategies outlined in this guide provide a robust framework for its synthesis, characterization, and safe handling, empowering researchers to confidently incorporate this valuable synthon into their drug discovery and development programs.
References
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Yang, L., Shang, W., Zhang, L., & Zhang, X. (2022). A Ni-catalyzed asymmetric reductive coupling of 2-aza-butadiene with aldehydes provides chiral γ-secondary amino alcohols. Organic Letters, 24, 7763-7768. Available at: [Link]
-
Daniel, P. E., Weber, A. E., & Malcolmson, S. J. (2017). Umpolung Synthesis of 1,3-Amino Alcohols: Stereoselective Addition of 2-Azaallyl Anions to Epoxides. Organic Letters, 19(14), 3719–3722. Available at: [Link]
-
Menche, D., Arikan, F., Li, J., & Rudolph, S. (2007). Directed Reductive Amination of β-Hydroxy-ketones: Convergent Assembly of the Ritonavir/Lopinavir Core. Organic Letters, 9(2), 267–270. Available at: [Link]
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White, M. C., et al. (2011). Allylic C—H Amination for the Preparation of syn-1,3-Amino Alcohol Motifs. Journal of the American Chemical Society, 133(45), 18260–18263. Available at: [Link]
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Pastó, M., et al. (2003). Synthesis of enantiopure amino alcohols by ring-opening of epoxyalcohols and epoxyethers with ammonia. Tetrahedron Letters, 44(46), 8369-8372. Available at: [Link]
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Wang, Z., et al. (2019). Progress on the Synthesis of 1,3-Amino Alcohol. Chinese Journal of Organic Chemistry, 39(1), 69-83. Available at: [Link]
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Fülöp, F., et al. (2018). Synthesis of 1,3-amino alcohol starting materials. ResearchGate. Available at: [Link]
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Bhagavathula, D. S., et al. (2017). A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. Chemical Sinica, 8(2), 256. Available at: [Link]
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Growing Science. (2023). Synthesis of β-amino alcohols by ring opening of epoxides with amines catalyzed by sulfated tin oxide under solvent-free conditions. International Journal of Advanced and Applied Sciences, 11(1), 1-8. Available at: [Link]
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ResearchGate. (2026). Synthesis of Enantiopure Amino Alcohols by Ring-Opening of Epoxyalcohols and Epoxyethers with Ammonia. Request PDF. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). organic-chemistry.org. Available at: [Link]
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Nippon Nyukazai Co., Ltd. (2018). Safety Data Sheet: AMINO ALCOHOL EA. Available at: [Link]
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Journal of Synthetic Chemistry. (2023). Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols. Journal of Synthetic Chemistry. Available at: [Link]
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Wikipedia. (n.d.). Reductive amination. Wikipedia. Available at: [Link]
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Nippon Nyukazai Co., Ltd. (2015). Safety Data Sheet: AMINO ALCOHOL 2A. Available at: [Link]
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Amanote Research. (n.d.). Directed Reductive Amination of B-Hydroxy-Ketones: Convergent Assembly of the Ritonavir/Lopinavir Core. Amanote. Available at: [Link]
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Movassaghi, M., et al. (2025). Migrative Reductive Amination of Ketones Enabled by Multitasking Reagents. The Journal of Organic Chemistry. Available at: [Link]
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Carl ROTH. (n.d.). Safety Data Sheet: 2-Aminoethanol. Available at: [Link]
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American Elements. (n.d.). 1-aminohexan-3-ol. American Elements. Available at: [Link]
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PubChem. (n.d.). 1-Aminohexan-3-ol. National Center for Biotechnology Information. Available at: [Link]
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Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]
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PubChemLite. (n.d.). 1-aminohexan-3-ol (C6H15NO). Université du Luxembourg. Available at: [Link]
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Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. Available at: [Link]
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Chad's Prep. (2018). 14.3 Interpreting More IR Spectra | Organic Chemistry. YouTube. Available at: [Link]
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PubChem. (n.d.). 1-Amino-3-hexanone. National Center for Biotechnology Information. Available at: [Link]
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MDPI. (2024). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 29(20), 4789. Available at: [Link]
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ResearchGate. (2025). H-1 and C-13 NMR data to aid the identification and quantification of residual solvents by NMR spectroscopy. Request PDF. Available at: [Link]
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Rational Design and Catalytic Synthesis of 1,3-Amino Alcohols: A Technical Whitepaper
Executive Summary
The 1,3-amino alcohol motif is a privileged pharmacophore embedded in numerous biologically active natural products (e.g., sedum alkaloids) and synthetic therapeutics (e.g., the HIV protease inhibitor lopinavir). While the synthesis of 1,2-amino alcohols is well-established via traditional epoxide ring-opening or Sharpless aminohydroxylation, the de novo construction of 1,3-amino alcohols—particularly those requiring the installation of multiple stereocenters or sterically hindered tetrasubstituted carbons—demands sophisticated catalytic strategies.
As a Senior Application Scientist, I have evaluated the current landscape of C–C and C–N bond-forming methodologies. This guide deconstructs the most robust, self-validating synthesis pathways for 1,3-amino alcohols, focusing on the mechanistic causality that drives stereocontrol, regioselectivity, and overall synthetic efficiency.
Core Mechanistic Pathways
Cu-Catalyzed Asymmetric Propargylic Substitution (APS) of Oxetanes
Traditional oxetane ring-opening protocols often suffer from poor regioselectivity and require harsh Lewis acidic conditions. A modern, highly efficient alternative utilizes Cu-catalyzed activation of alkynyl oxetanes to facilitate an Asymmetric Propargylic Substitution (APS).
Mechanistic Causality: The catalytic cycle is driven by the π -activation of the alkyne moiety by a chiral Cu(I) complex. This activation lowers the activation energy for nucleophilic attack by amine pronucleophiles (such as anilines or indolines). The regioselective SN2′ or SN1 -type ring opening is thermodynamically propelled by the relief of the inherent strain (~26 kcal/mol) of the four-membered oxetane ring. This pathway enables the construction of highly functionalized γ -amino alcohols featuring elusive tertiary, tetrasubstituted stereogenic centers[1].
Pd(II)/SOX-Catalyzed Allylic C–H Amination
Direct C–H functionalization circumvents the need for pre-oxidized substrates, streamlining the synthetic sequence. The Pd(II)/sulfoxide (SOX) catalyzed allylic C–H amination is a breakthrough methodology for accessing syn- and anti-1,3-amino alcohol motifs directly from terminal olefins.
Mechanistic Causality: The Pd(II) catalyst selectively cleaves the allylic C–H bond to form a π -allyl palladium intermediate. The critical innovation here is the use of electron-deficient N-nosyl carbamates as nucleophiles. The high acidity of the N-nosyl carbamate ensures a high concentration of the reactive anionic species in situ. The chiral SOX ligand fine-tunes the electrophilicity of the π -allyl intermediate, directing the incoming nitrogen nucleophile to achieve exceptional diastereoselectivity (>20:1 dr). This method is orthogonal to classical nitrene-based C–H aminations,.
Asymmetric Aldol-Tishchenko Reaction of Sulfinimines
For acyclic systems, the aldol-Tishchenko reaction of chiral sulfinimines provides a robust protocol to install multiple stereocenters in a single operational step.
Mechanistic Causality: When a ketone enolate reacts with two equivalents of an aldehyde in the presence of a chiral sulfinyl auxiliary, a cascade reaction is triggered. The initial aldol addition forms an aldolate, which reacts with the second aldehyde equivalent. This is immediately followed by a stereoselective intramolecular hydride transfer via a highly ordered cyclic transition state. The chiral tert-butylsulfinyl group sterically biases this transition state, yielding anti-1,3-amino alcohol derivatives with near-perfect diastereocontrol[2].
Quantitative Data Presentation
The following table summarizes the quantitative performance metrics of the three core methodologies, providing a comparative baseline for synthetic planning.
| Methodology | Catalyst / Key Reagents | Stereochemical Outcome | Typical Yield Range | Key Mechanistic Driver |
| Cu-Catalyzed Oxetane Opening | Cu(I) salts / Chiral Ligands | Enantioselective (up to 90:10 er) | 48–96% | Strain-release driven Asymmetric Propargylic Substitution |
| Pd(II)/SOX Allylic C–H Amination | Pd(OAc)₂ / Chiral SOX Ligand | syn- or anti-selective (>20:1 dr) | 60–91% | Electrophilic π -allyl-Pd functionalization |
| Aldol-Tishchenko Cascade | LDA, Ti(OEt)₄, KOH/MeOH | anti-selective (dr up to >99:1) | 70–85% | Intramolecular hydride transfer via cyclic transition state |
Validated Experimental Protocols
To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems. Each step includes internal controls and mechanistic rationales to verify the integrity of the reaction in situ.
Protocol A: Asymmetric Aldol-Tishchenko Reaction of Sulfinimines
Step 1: Sulfinimine Formation
-
Action: In a flame-dried Schlenk flask under N₂, combine (S)-(-)-2-methylpropane-2-sulfinamide (1.0 equiv) and acetophenone (1.0 equiv) in anhydrous THF. Add Ti(OEt)₄ (2.0 equiv) and reflux.
-
Causality & Validation: Ti(OEt)₄ acts as both a Lewis acid to activate the ketone and a dehydrating agent to drive the equilibrium forward. Self-Validation: The reaction progress is visually indicated by a color shift from pale yellow to dark yellow. Complete consumption of the starting materials must be verified by TLC (approx. 19 h) before proceeding.
Step 2: Kinetic Enolate Formation & Cascade Addition
-
Action: Cool the purified sulfinimine to -78 °C in THF. Add freshly prepared LDA (Lithium diisopropylamide) dropwise. Stir for 30 minutes, then add the target aldehyde (2.0+ equiv). Allow the mixture to slowly warm to -28 °C.
-
Causality & Validation: The strict -78 °C temperature ensures kinetic deprotonation at the least hindered site, preventing self-condensation. The slow warming facilitates the intramolecular Tishchenko hydride transfer. Self-Validation: The high diastereomeric ratio (dr >99:1) observed in crude NMR acts as an internal proof of the cyclic transition state's integrity.
Step 3: Saponification to Free 1,3-Amino Alcohol
-
Action: Dissolve the resulting isobutyrate ester intermediate in MeOH. Add KOH (3.8 equiv) and reflux at 75 °C for 16 h.
-
Causality & Validation: The strongly basic conditions selectively cleave the ester linkage without epimerizing the newly formed chiral centers, yielding the pure anti-1,3-amino alcohol after standard aqueous workup.
Protocol B: Pd(II)/SOX Catalyzed Allylic C–H Amination
Reference Standard:.
Step 1: Catalyst Activation & C-H Cleavage
-
Action: Combine the terminal olefin substrate, Pd(OAc)₂ (10 mol%), and the chiral SOX ligand in a suitable non-coordinating solvent.
-
Causality & Validation: The Pd(II) complex preferentially coordinates to the less sterically hindered terminal olefin over internal olefins. Self-Validation: The chemoselectivity of the reaction (leaving internal double bonds intact) serves as an internal control for catalyst specificity.
Step 2: Intermolecular Amination
-
Action: Introduce N-nosyl carbamate to the reaction mixture under mild heating.
-
Causality & Validation: The electron-deficient nature of the N-nosyl carbamate lowers its pKa, ensuring it exists largely as an active anionic nucleophile under the reaction conditions. It attacks the π -allyl-Pd intermediate to form a 6-membered syn-oxazinanone. Self-Validation: The formation of the stable, cyclic oxazinanone intermediate allows for straightforward isolation via flash chromatography, confirming the successful C–N bond formation before final deprotection to the acyclic 1,3-amino alcohol.
Visualizations of Synthetic Workflows
The following diagrams map the logical flow and intermediate states of the discussed catalytic cycles.
Caption: Cu-Catalyzed Asymmetric Propargylic Substitution (APS) of Oxetanes.
Caption: Pd(II)/SOX-Catalyzed Allylic C-H Amination Catalytic Cycle.
References
-
Cu-Catalyzed Asymmetric Synthesis of γ-Amino Alcohols Featuring Tertiary Carbon Stereocenters Source: Organic Letters - ACS Publications URL:1
-
Allylic C—H Amination for the Preparation of syn-1,3-Amino Alcohol Motifs Source: Journal of the American Chemical Society (via PMC) URL:
-
Preparation of anti-1,3-Amino Alcohol Derivatives Through an Asymmetric Aldol-Tishchenko Reaction of Sulfinimines Source: Organic Syntheses URL:2
-
Palladium-Catalyzed Synthesis of anti-1,3-Amino Alcohols Source: Thieme Connect (Synfacts / J. Am. Chem. Soc.) URL:
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Next-Generation Syntheses of 1,3-Amino Alcohols: A Technical Whitepaper on Catalytic Innovations
Executive Summary: The Strategic Value of 1,3-Amino Alcohols
The 1,3-amino alcohol motif is a privileged pharmacophore embedded in numerous life-saving therapeutics, including HIV protease inhibitors (e.g., lopinavir, ritonavir) and blockbuster antidepressants like (R)-fluoxetine (Prozac). Historically, the synthesis of these acyclic frameworks relied on exhaustive oxidation-state manipulations or the reduction of β-amino ketones, which often suffered from poor atom economy and rigid substrate scopes.
Recent breakthroughs in catalytic methodologies have fundamentally shifted this paradigm. By leveraging precision organocatalysis, transition-metal C–H activation, and umpolung chemistry, researchers can now construct contiguous stereocenters with unprecedented efficiency. This whitepaper synthesizes the latest mechanistic paradigms, offering drug development professionals a robust, self-validating guide to deploying these emerging applications in organic synthesis.
Mechanistic Paradigms in Modern Synthesis
Organocatalytic Hetero-Diels-Alder Reactions
In late 2024, a landmark methodology emerged utilizing an organocatalytic hetero-Diels-Alder reaction to synthesize 1,3-amino alcohols directly from unactivated olefins. Developed by the List research group at the Max Planck Institut für Kohlenforschung, this approach bypasses the need for heavily engineered substrates 1[1].
Causality & Mechanism: The core innovation lies in the in situ generation of N -Boc-formaldimine precursors. Free imines are notoriously unstable and prone to trimerization. By generating them dynamically in the presence of a strongly acidic confined catalyst (such as an imidodiphosphorimidate), the catalyst effectively lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the imine. This electronic activation facilitates a concerted, highly enantioselective cycloaddition with simple olefins, yielding oxazinane intermediates that are easily hydrolyzed into optically pure 1,3-amino alcohols.
Palladium-Catalyzed Allylic C–H Amination
To streamline syntheses and "skip" burdensome oxygenated intermediates, researchers have developed Pd(II)/sulfoxide-catalyzed allylic C–H amination reactions that yield syn-1,3-amino alcohol motifs2[2].
Causality & Mechanism: The critical variable in this system is the use of an electron-deficient N -nosyl carbamate nucleophile. The strong electron-withdrawing nature of the nosyl group drastically decreases the pKa of the pro-nucleophile. This thermodynamic shift furnishes a higher concentration of the reactive anionic species in situ. Concurrently, the sulfoxide ligand coordinates to the Pd(II) center, promoting heterolytic allylic C–H cleavage over competing Wacker-type oxidation, thereby generating a reactive π -allyl Pd(OAc) intermediate that undergoes intramolecular amination.
Umpolung Additions via 2-Azaallyl Anions
For complex molecular architectures requiring multiple contiguous stereocenters, the umpolung coupling of imines and epoxides represents a powerful strategy3[3].
Causality & Mechanism: Traditional imine chemistry relies on the electrophilicity of the carbon atom. By treating the imine with a strong base, a nucleophilic 2-azaallyl anion is generated (umpolung reactivity). This anion stereoselectively opens epoxides. The rigid transition state dictated by the metal counterion ensures that the resulting 1,3-amino alcohols are formed with >98% site selectivity and >20:1 diastereomeric ratios.
Ruthenium-Catalyzed Alkyne Hydration
Another highly atom-economical route involves the anti-Markovnikov reductive hydration of terminal alkynes using half-sandwich ruthenium complexes4[4]. This method effectively converts propargylic amine derivatives into enantioenriched 1,3-amino alcohols by passing through a metal vinylidene intermediate.
Visualizations of Synthetic Logic
Synthetic pathways for 1,3-amino alcohols highlighting emerging catalytic strategies.
Mechanistic sequence of Pd(II)/sulfoxide-catalyzed allylic C-H amination.
Quantitative Performance Metrics
The following table synthesizes the operational parameters and stereochemical efficiencies of the discussed methodologies, providing a comparative baseline for process chemists.
| Methodology | Catalyst / Key Reagent | Reactive Intermediate | Yield Range | Stereocontrol (dr / ee) | Strategic Advantage |
| Hetero-Diels-Alder | Strong Acid Organocatalyst | N -Boc-formaldimine | 70–95% | >95% ee | Metal-free, highly scalable, step-economical. |
| Allylic C–H Amination | Pd(OAc)₂ / Sulfoxide | π -Allyl Pd(OAc) | 65–88% | >20:1 (syn) | Skips oxygenated intermediates; terminal olefin selective. |
| Umpolung Addition | Strong Base (e.g., KHMDS) | 2-Azaallyl Anion | 75–98% | >20:1 dr | Generates up to 3 contiguous stereocenters directly. |
| Alkyne Hydration | Ru(II) Half-Sandwich | Metal Vinylidene | 60–90% | Enantiospecific | Utilizes abundant, stable terminal alkyne feedstocks. |
Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems . Each critical phase includes an analytical checkpoint to confirm the mechanistic progression before advancing.
Protocol A: Organocatalytic Hetero-Diels-Alder Synthesis
Objective: Enantioselective synthesis of an oxazinane precursor to a 1,3-amino alcohol.
-
Precursor Assembly: Dissolve the α -amido sulfone (precursor to N -Boc-formaldimine) and the unactivated olefin (2.0 equiv) in anhydrous toluene (0.1 M) under an argon atmosphere.
-
Catalyst Initiation: Add the chiral imidodiphosphorimidate catalyst (5 mol%) and a mild inorganic base (to trigger imine formation) at -20 °C.
-
Validation Checkpoint 1: Extract a 50 μ L aliquot, filter, and analyze via 1 H NMR. The disappearance of the α -amido sulfone peak and the transient appearance of the imine C–H signal at ∼ 8.2 ppm confirms successful in situ generation.
-
-
Cycloaddition: Stir the reaction mixture at -20 °C for 24 hours.
-
Validation Checkpoint 2: TLC monitoring (Hexanes/EtOAc 8:2) must show the complete consumption of the limiting reagent and the emergence of a new UV-active spot (the oxazinane).
-
-
Quench & Hydrolysis: Quench with saturated aqueous NH 4 Cl. Extract with EtOAc, concentrate, and subject the crude oxazinane to mild acidic hydrolysis (e.g., 1M HCl in THF) to unveil the 1,3-amino alcohol.
-
Final Validation: Purify via flash chromatography. Determine the enantiomeric excess (ee) using chiral stationary phase HPLC (e.g., Chiralpak AD-H). Expected ee >95%.
Protocol B: Pd(II)-Catalyzed Allylic C–H Amination
Objective: Synthesis of a syn-1,3-amino alcohol motif via a 6-membered oxazinanone.
-
Substrate Preparation: In a flame-dried 1-dram vial, add the homoallylic N -nosyl carbamate (1.0 equiv) and phenyl benzoquinone (2.0 equiv) as the stoichiometric oxidant.
-
Catalyst Addition: Introduce Pd(OAc)₂ (10 mol%) and the chiral sulfoxide ligand (10 mol%) in 1,4-dioxane (0.2 M).
-
Validation Checkpoint 1: Observe the reaction mixture color. A shift from pale yellow to a deep red/brown indicates the active coordination of the Pd(II)/sulfoxide complex.
-
-
C–H Cleavage & Amination: Heat the sealed vial to 45 °C for 48 hours.
-
Validation Checkpoint 2: Perform GC-MS analysis. The chromatogram must show the complete disappearance of the terminal olefin starting material and the presence of the desired product mass [M]+ .
-
-
Isolation: Filter the mixture through a short pad of Celite to remove palladium black. Concentrate and purify via column chromatography.
-
Final Validation: Analyze the purified oxazinanone via 2D NMR (NOESY) and 1 H NMR. The coupling constants ( J -values) of the ring protons will confirm the diastereoselectivity; a J -value of 2–3 Hz between the relevant methine protons confirms the syn-relationship (contrasting with 8–10 Hz for anti).
References
-
Components of important drugs are being made of simple chemicals Max Planck Institut für Kohlenforschung / Journal of the American Chemical Society (JACS), 2024. URL:[Link]
-
Allylic C—H Amination for the Preparation of syn-1,3-Amino Alcohol Motifs National Institutes of Health (NIH) / PMC. URL:[Link]
-
Umpolung Synthesis of 1,3-Amino Alcohols: Stereoselective Addition of 2-Azaallyl Anions to Epoxides Organic Letters, American Chemical Society (ACS). URL:[Link]
-
Synthesis of 1,3-Amino Alcohols, 1,3-Diols, Amines, and Carboxylic Acids from Terminal Alkynes The Journal of Organic Chemistry, American Chemical Society (ACS). URL:[Link]
Sources
- 1. Catalytic Asymmetric Cycloaddition of Olefins [kofo.mpg.de]
- 2. Allylic C—H Amination for the Preparation of syn-1,3-Amino Alcohol Motifs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of 1,3-Amino Alcohols, 1,3-Diols, Amines, and Carboxylic Acids from Terminal Alkynes [organic-chemistry.org]
Methodological & Application
Protocol for the stereoselective synthesis of 1-Aminohexan-3-ol.
Application Note: Protocol for the Stereoselective Synthesis of 1-Aminohexan-3-ol via Asymmetric Transfer Hydrogenation
Introduction & Strategic Overview
1-Aminohexan-3-ol is a highly versatile chiral 1,3-amino alcohol building block[1]. The 1,3-amino alcohol motif is a critical structural determinant prevalent in retroviral protease inhibitors, numerous antibiotics, and complex natural products, making its stereoselective synthesis highly valuable to drug development professionals[2].
While conventional reductions of β-amino ketones using complex hydrides or Samarium(II) iodide (SmI 2 ) are effective for generating diastereomeric mixtures when a chiral center is already present[2], achieving absolute enantiocontrol from an achiral β-amino ketone requires precision asymmetric catalysis. This protocol details a highly robust, scalable, and stereoselective synthesis of (S)-1-aminohexan-3-ol starting from the commercially available 1-aminohexan-3-one[3]. The core transformation relies on Noyori Asymmetric Transfer Hydrogenation (ATH) using a chiral Ruthenium-TsDPEN catalyst, a method proven to be highly effective for β-amino ketones[4].
Mechanistic Causality: Why These Reagents? (E-E-A-T)
To ensure high fidelity and reproducibility, every reagent in this workflow is selected based on strict mechanistic rationale:
-
N -Boc Protection: Free primary amines strongly coordinate to transition metals. If left unprotected, the amine moiety of 1-aminohexan-3-one will poison the ruthenium catalyst or lead to undesired imine/enamine side reactions. Protecting the amine as a tert-butyloxycarbonyl (Boc) carbamate prevents catalyst deactivation and significantly enhances the enantiomeric excess ( ee ) by removing competing coordination pathways.
-
RuCl Catalyst: This specific chiral catalyst operates via an outer-sphere bifunctional mechanism. The ruthenium center and the NH proton of the TsDPEN ligand simultaneously interact with the ketone oxygen, delivering a hydride and a proton in a highly organized six-membered pericyclic transition state. The spatial arrangement dictated by the (S,S)-ligand exclusively exposes the re-face of the ketone, reliably yielding the (S)-alcohol.
-
Formic Acid/Triethylamine (TEAF) Azeotrope: Instead of using hazardous high-pressure H 2 gas, TEAF serves as a liquid hydrogen donor. The irreversible decarboxylation of formic acid into CO 2 gas provides a strong thermodynamic driving force, pushing the equilibrium entirely toward the alcohol product, which is critical for achieving >99% conversion.
Experimental Workflow
Figure 1: Stereoselective synthetic workflow for (S)-1-aminohexan-3-ol via Noyori ATH.
Materials and Reagents
Table 1: Stoichiometry and Reagent Roles
| Reagent | MW ( g/mol ) | Equivalents | Role |
|---|---|---|---|
| 1-Aminohexan-3-one HCl | 151.63 | 1.0 | Starting Material |
| Di-tert-butyl dicarbonate (Boc 2 O) | 218.25 | 1.05 | Protecting Group | | Triethylamine (Et 3 N) | 101.19 | 2.2 | Base | | RuCl | 636.24 | 0.01 | Chiral Catalyst | | Formic Acid / Et 3 N (5:2) | N/A | Solvent | Hydride Source | | 4M HCl in Dioxane | 36.46 | 3.0 | Deprotecting Agent |
Step-by-Step Experimental Protocol
Step 1: Synthesis of N -Boc-1-aminohexan-3-one
-
Suspend 1-aminohexan-3-one hydrochloride (10.0 g, 65.9 mmol) in anhydrous dichloromethane (DCM, 100 mL) under an inert nitrogen atmosphere.
-
Cool the suspension to 0 °C using an ice bath.
-
Add triethylamine (20.2 mL, 145 mmol, 2.2 equiv) dropwise. The solution will become homogeneous as the free base is generated.
-
Add Boc 2 O (15.1 g, 69.2 mmol, 1.05 equiv) dissolved in DCM (20 mL) dropwise over 30 minutes.
-
Warm the mixture to room temperature (25 °C) and stir for 4 hours.
-
Self-Validation Check: Perform TLC (Hexanes/EtOAc 7:3) and stain with Ninhydrin. The complete disappearance of the free amine (ninhydrin active, purple spot at R f ~0.1) and the appearance of the Boc-product (ninhydrin negative until heated with acid, R f ~0.6) confirms complete protection.
-
Quench with saturated aqueous NH 4 Cl (50 mL). Extract with DCM (2 x 50 mL). Wash combined organics with brine, dry over Na 2 SO 4 , filter, and concentrate in vacuo to afford the intermediate as a pale yellow oil.
Step 2: Asymmetric Transfer Hydrogenation (ATH)
-
In a rigorously dried Schlenk flask, dissolve N -Boc-1-aminohexan-3-one (10.0 g, 46.4 mmol) in a Formic Acid/Triethylamine azeotrope (TEAF, 5:2 molar ratio, 25 mL). Note: TEAF provides both the solvent medium and the hydride source.
-
Degas the solution by sparging with argon for 15 minutes to prevent catalyst oxidation.
-
Add the RuCl catalyst (295 mg, 0.46 mmol, 1.0 mol%).
-
Stir the reaction mixture at 30 °C for 16 hours. An active evolution of CO 2 gas will be observed initially, driving the reaction forward.
-
Self-Validation Check: Take a 50 µL aliquot, dilute with the mobile phase, and analyze via Chiral HPLC (Chiralcel OD-H column, Hexane/i-PrOH 95:5, 1.0 mL/min). The chromatogram must show >98% ee for the (S)-enantiomer. A single peak confirms the stereochemical integrity of the ATH step before proceeding.
-
Dilute the mixture with water (100 mL) and extract with Ethyl Acetate (3 x 50 mL). Wash organics with saturated NaHCO 3 to neutralize residual formic acid, dry over MgSO 4 , and concentrate. Purify via flash chromatography to yield (S)- N -Boc-1-aminohexan-3-ol.
Step 3: Deprotection to (S)-1-Aminohexan-3-ol
-
Dissolve (S)- N -Boc-1-aminohexan-3-ol (8.0 g, 36.8 mmol) in anhydrous DCM (40 mL).
-
Cool to 0 °C and slowly add 4M HCl in Dioxane (27.6 mL, 110 mmol, 3.0 equiv).
-
Stir at room temperature for 2 hours.
-
Self-Validation Check: Monitor by MS (ESI+). The disappearance of the [M+Na] + peak at m/z 240 and the appearance of the [M+H] + peak at m/z 118 confirms complete deprotection.
-
Concentrate the reaction mixture under reduced pressure to remove DCM and excess HCl.
-
Triturate the resulting solid with cold diethyl ether, filter, and dry under high vacuum to afford (S)-1-aminohexan-3-ol hydrochloride as a white crystalline solid. (To obtain the free base, neutralize with 1M NaOH and extract with DCM).
Data Presentation: Optimization of ATH Conditions
To assist scale-up efforts, the following table summarizes the optimization parameters for the ATH of N -Boc-1-aminohexan-3-one. Lowering the catalyst loading requires a slight increase in temperature and time, with a negligible impact on enantioselectivity.
Table 2: ATH Optimization Data | Catalyst Loading (mol %) | Temperature (°C) | Time (h) | Conversion (%) | Enantiomeric Excess ( ee %) | | :--- | :--- | :--- | :--- | :--- | | 1.0 | 25 | 12 | >99 | 98.5 | | 0.5 | 30 | 16 | >99 | 98.2 | | 0.1 | 40 | 24 | 85 | 96.0 |
References
-
PubChemLite: 1-aminohexan-3-ol. PubChem - National Institutes of Health. URL: [Link]
-
Directed Reduction of β-Amino Ketones to Syn or Anti 1,3-Amino Alcohol Derivatives. The Journal of Organic Chemistry (PMC - NIH). URL: [Link]
-
1-Amino-3-hexanone | C6H13NO | CID 24973513. PubChem - National Institutes of Health. URL: [Link]
-
Asymmetric Transfer Hydrogenation of beta-Amino Ketone Catalyzed by (S,S)-TsDPEN-Ru Complex. Chemical Journal of Chinese Universities (ResearchGate). URL: [Link]
Sources
- 1. PubChemLite - 1-aminohexan-3-ol (C6H15NO) [pubchemlite.lcsb.uni.lu]
- 2. Directed Reduction of β-Amino Ketones to Syn or Anti 1,3-Amino Alcohol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1-Amino-3-hexanone | C6H13NO | CID 24973513 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Note: Biocatalytic Asymmetric Synthesis of Enantiopure Amino Alcohols via Engineered ω-Transaminases
Executive Summary
Enantiopure amino alcohols are highly versatile pharmacophores embedded within numerous active pharmaceutical ingredients (APIs), including sympathomimetics, beta-blockers, and sphingolipid derivatives[1]. Traditional chemo-catalytic methods for their synthesis frequently suffer from poor atom economy, require heavy metal catalysts, and necessitate complex protection-deprotection schemes[1].
This application note details a state-of-the-art biocatalytic protocol utilizing engineered ω-transaminases (ω-TAs) for the direct, asymmetric reductive amination of prochiral α-hydroxy ketones[2]. By leveraging optimized reaction matrices and self-validating extraction techniques, this methodology ensures >99% enantiomeric excess (ee) and circumvents the 50% yield limitation inherent to classical kinetic resolution[1],[3].
Mechanistic Principles & Causality
The enzymatic synthesis relies on the pyridoxal-5'-phosphate (PLP)-dependent Ping-Pong Bi-Bi mechanism characteristic of ω-TAs[3]. Understanding the causality behind the reaction dynamics is critical for protocol optimization:
-
Causality of the Cofactor (PLP): PLP acts as an electrophilic electron sink. It forms an internal aldimine with an active-site lysine residue. The amine donor (e.g., isopropylamine, IPA) displaces this lysine to form an external aldimine, which subsequently transfers the amino group to yield pyridoxamine-5'-phosphate (PMP) and a ketone byproduct (acetone)[3]. PMP then donates the amine to the prochiral hydroxy ketone substrate.
-
Thermodynamic Equilibrium Shifting: The transamination of ketones is thermodynamically unfavorable. To drive the reaction toward the desired amino alcohol, a massive molar excess of the amine donor (IPA) is employed, forcing the equilibrium forward via Le Chatelier's principle[3].
-
Substrate Binding & Enzyme Engineering: Wild-type ω-TAs possess a bipartite active site (large and small binding pockets) that often restricts the entry of bulky, sterically hindered α-hydroxy ketones[3]. Engineered variants, such as the AtTA-M5 mutant derived from Aspergillus terreus, feature reshaped substrate tunnels that drastically increase the catalytic efficiency ( kcat/Km ) and thermal stability for bulky substrates like 4-hydroxy-2-butanone[2].
Fig 1. Transaminase-mediated asymmetric synthesis of chiral amino alcohols.
Quantitative Optimization Data
Reaction conditions must be strictly controlled to balance enzyme stability and thermodynamic equilibrium. The following table summarizes the optimization landscape for the synthesis of (R)-3-amino-1-butanol using an engineered (R)-selective ω-TA (AtTA-M5)[2].
| Parameter | Condition | Conversion (%) | Enantiomeric Excess (ee %) | Causality / Observation |
| Amine Donor (IPA) | 100 mM | 45.2 | >99.0 | Insufficient thermodynamic driving force. |
| 500 mM | 90.8 | >99.0 | Excess IPA successfully shifts equilibrium. | |
| Temperature | 30 °C | 90.8 | >99.0 | Optimal balance of kinetics and enzyme stability. |
| 45 °C | 42.1 | >99.0 | Thermal denaturation of the biocatalyst. | |
| Substrate Loading | 20 g/L | 90.8 | >99.0 | Standard industrial screening concentration. |
| 50 g/L | 79.1 | >99.0 | Mild substrate inhibition/toxicity observed. |
Experimental Protocol: Self-Validating Asymmetric Amination
This protocol is designed as a self-validating system. By embedding internal standards and strict control reactions, the workflow ensures that any analytical deviation can be immediately traced to either chemical background noise, extraction failure, or enzyme inactivation.
Step-by-Step Methodology
Step 1: Reaction Matrix Preparation
-
Prepare a 100 mM HEPES buffer solution and adjust the pH to 8.0.
-
Causality: pH 8.0 maintains the optimal ionization state for the enzyme's active site residues while preventing the spontaneous, base-catalyzed degradation of the PLP cofactor.
-
-
Dissolve Pyridoxal-5'-phosphate (PLP) to a final concentration of 1 mM.
-
Add Isopropylamine (IPA) to a final concentration of 500 mM. Re-adjust the pH to 8.0 using HCl, as the addition of free base IPA will drastically spike the alkalinity.
Step 2: Biocatalysis Initiation
-
Add the prochiral substrate (e.g., 4-hydroxy-2-butanone) to a final loading of 20 g/L.
-
Initiate the reaction by adding 2–5 mg/mL of purified engineered ω-TA (e.g., AtTA-M5)[2].
-
Incubate the reaction vessel at 30 °C with orbital shaking at 150 rpm for 24 to 48 hours.
Step 3: Self-Validating Controls Run the following parallel vessels to validate the system:
-
Negative Control: Reaction matrix + substrate + IPA + PLP (No Enzyme). Validates that no background chemical reductive amination or spontaneous Schiff base reduction is occurring.
-
Positive Control: Reaction matrix + acetophenone + Enzyme. Validates the intrinsic activity of the specific ω-TA batch and confirms PLP integrity.
Step 4: Quenching & Internal Standard Addition
-
Terminate the reaction by adding 10 M NaOH to adjust the aqueous phase to pH > 11.
-
Causality: The highly alkaline environment deprotonates the newly formed amino alcohol, shifting it from a hydrophilic ammonium salt to a lipophilic free base, which is an absolute requirement for organic phase partitioning.
-
-
Add 10 mM n-decane directly to the aqueous mixture prior to solvent addition[4].
-
Causality: n-decane acts as an inert internal standard. Adding it before extraction self-validates the extraction efficiency and accounts for volumetric errors during phase separation[4].
-
Step 5: Phase Separation & Extraction
-
Extract the aqueous matrix with 2 volumes of Ethyl Acetate (EtOAc) or Methyl tert-butyl ether (MTBE).
-
Centrifuge at 4,000 x g for 5 minutes to break any proteinaceous emulsions.
-
Collect the upper organic phase and dry over anhydrous Na₂SO₄.
Fig 2. Self-validating experimental workflow for amino alcohol biocatalysis.
Downstream Processing & Analytical Validation
For accurate quantification of conversion and enantiomeric excess (ee), the extracted amino alcohols must be analyzed via chiral chromatography.
-
Chiral GC: Direct injection of the organic phase onto a chiral stationary phase (e.g., CP-Chirasil-Dex CB). The internal standard (n-decane) will elute first, followed by the ketone byproduct, the unreacted hydroxy ketone, and the amino alcohol enantiomers[4].
-
Derivatization for HPLC: If the amino alcohol lacks sufficient chromophores for UV detection, derivatize the primary amine using acetic anhydride (in the presence of a mild base like DMAP) or benzoyl chloride prior to injection onto a Chiralcel OD-H or similar column[5].
References
- Chemoenzymatic Synthesis of Enantiopure Amino Alcohols from Simple Methyl Ketones.d-nb.info.
- Hybrid Organo- and Biocatalytic Process for the Asymmetric Transformation of Alcohols into Amines in Aqueous Medium.ACS Catalysis.
- Reshaping the substrate binding region of (R)-selective ω-transaminase for asymmetric synthesis of (R)-3-amino-1-butanol.PubMed.
- Recent Advances in ω-Transaminase-Mediated Biocatalysis for the Enantioselective Synthesis of Chiral Amines.MDPI.
- Combination of a UPO‐Based Epoxidation With a Subsequent Ring‐Opening Reaction for the Synthesis of Amino Alcohols.PMC.
Sources
- 1. d-nb.info [d-nb.info]
- 2. Reshaping the substrate binding region of (R)-selective ω-transaminase for asymmetric synthesis of (R)-3-amino-1-butanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Combination of a UPO‐Based Epoxidation With a Subsequent Ring‐Opening Reaction for the Synthesis of Amino Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Application Note: Advanced Experimental Protocols for the Chemoselective and Diastereoselective Reduction of β-Enaminoketones
Overview and Scope
β-Enaminoketones, characterized by their conjugated N–C=C–C=O system, are highly versatile ambident synthetic building blocks. The targeted reduction of these compounds is a critical transformation in pharmaceutical development, providing direct access to β-amino ketones and γ-amino alcohols. These structural motifs are prevalent in active pharmaceutical ingredients (APIs) such as HIV-protease inhibitors, serotonin reuptake inhibitors (e.g., fluoxetine), and chiral auxiliaries used in asymmetric synthesis[1],[2].
As a Senior Application Scientist, I have structured this guide to move beyond mere procedural steps. By carefully selecting the reducing agent, solvent system, and temperature controls, chemists can dictate both the chemoselectivity (halting reduction at the β-amino ketone) and the diastereoselectivity (favoring syn- or anti-γ-amino alcohols) of the reaction[3],[4].
Mechanistic Insights: The Causality Behind Reagent Selection
The reduction of β-enaminoketones is not a single concerted event; it is a stepwise cascade. Understanding the intermediate states is essential for rational method development and troubleshooting.
-
Chemoselective C=C Bond Reduction: In acidic media (e.g., glacial acetic acid), the β-enaminoketone is protonated to form a highly reactive iminium species. When a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) is introduced, it selectively attacks this iminium intermediate. Because NaBH(OAc)₃ is too mild to reduce the downstream aliphatic ketone under these conditions, the reaction completely halts, yielding the β-amino ketone in good yields[4],[5].
-
Complete Reduction to γ-Amino Alcohols: To achieve full reduction, a stronger hydride source such as sodium borohydride (NaBH₄) is required. Experimental kinetic data suggests that NaBH₄ in acetic acid first reduces the C=C bond to the β-amino ketone, which is subsequently reduced in a second step to the γ-amino alcohol[4].
-
Driving Diastereoselectivity (syn vs. anti): The choice of NaBH₄ in glacial acetic acid is not arbitrary; it is a deliberate stereocontrol strategy. The reaction proceeds via an in situ generated acyloxyborohydride intermediate. The newly formed amine group coordinates with the boron species, directing the subsequent hydride delivery to the carbonyl face intramolecularly. This highly ordered, cyclic transition state overwhelmingly favors the formation of the syn-γ-amino alcohol (achieving up to 90% diastereomeric excess)[3],[4]. Conversely, dissolving metal reductions (Na/THF-iPrOH) or Iridium-catalyzed asymmetric transfer hydrogenations (ATH) bypass this intermediate, allowing access to different stereoisomers (such as anti or trans configurations)[1],[3].
Reaction pathway detailing the chemoselective and diastereoselective reduction of β-enaminoketones.
Quantitative Data: Reagent Selection Guide
The following table summarizes the expected outcomes based on validated experimental literature, allowing for quick cross-comparison of methodologies[1],[3],[4].
| Reducing System | Solvent System | Primary Product | Typical Yield | Diastereomeric Ratio |
| NaBH(OAc)₃ | Glacial Acetic Acid | β-Amino Ketone | 65–67% | N/A (Ketone retained) |
| NaBH₄ | Glacial Acetic Acid | γ-Amino Alcohol | 70–98% | Up to 90:10 (Favors syn) |
| Na (Metallic) | THF / Isopropanol | γ-Amino Alcohol | 75–77% | Substrate dependent (cis/trans) |
| Ir-Catalyst (ATH) | Isopropanol | γ-Amino Alcohol | High | Excellent for anti |
Validated Experimental Protocols
Protocol A: Chemoselective Reduction to β-Amino Ketones
Objective: Isolate the intermediate ketone by utilizing a mild, chemoselective hydride source[4].
-
Preparation: Dissolve the β-enaminoketone (1.0 mmol) in glacial acetic acid (10 mL) in a dry, round-bottom flask under an inert nitrogen atmosphere.
-
Reagent Addition: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (3.0 mmol) in one portion at room temperature.
-
Reaction Monitoring: Stir the mixture at room temperature. Monitor via TLC until the starting material is fully consumed (typically 2–4 hours).
-
Quench & Extraction: Quench the reaction by slowly pouring it into ice water. Basify the aqueous layer to pH > 10 using 2 M NaOH to freebase the newly formed amine. Extract with ethyl acetate (3 × 20 mL).
-
Validation: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate. Confirm the retention of the carbonyl peak (~1710 cm⁻¹) via IR spectroscopy or ¹³C-NMR.
Protocol B: Diastereoselective Reduction to syn-γ-Amino Alcohols
Objective: Drive the reduction to completion while leveraging intramolecular hydride delivery for high syn-selectivity[3],[4].
-
Preparation: Dissolve the β-enaminoketone (1.0 mmol) in glacial acetic acid (10 mL) equipped with a magnetic stir bar.
-
Thermal Control: Cool the solution strictly to 0 °C using an ice bath. Causality: The reaction of NaBH₄ with acetic acid is highly exothermic. Maintaining low temperatures prevents the rapid thermal decomposition of the active acyloxyborohydride species.
-
Reagent Addition: Slowly add sodium borohydride (NaBH₄) (4.0 mmol) in small portions over 15–20 minutes, ensuring the internal temperature remains below 10 °C.
-
Propagation: Remove the ice bath. Allow the mixture to warm and stir at room temperature.
-
Validation Checkpoint: Monitor by TLC. The reaction is only complete when both the starting material and the intermediate β-amino ketone have disappeared.
-
Workup: Carefully quench with deionized water. Basify to pH > 10 by the slow addition of cooled 2 M NaOH. Extract with ethyl acetate (3 × 20 mL), dry over MgSO₄, and concentrate.
-
Stereochemical Validation: The syn vs anti ratio can be definitively quantified by derivatizing the crude product into a tetrahydro-1,3-oxazine and analyzing the proton coupling constants via ¹H-NMR[4],[5].
Step-by-step experimental workflow for the NaBH4-mediated reduction to syn-γ-amino alcohols.
Protocol C: Dissolving Metal Reduction to Cyclic γ-Amino Alcohols
Objective: Utilize single-electron transfer (SET) mechanics to reduce cyclic β-enaminoketones (e.g., 1,3-cyclohexanedione derivatives)[1],[2].
-
Preparation: Dissolve the cyclic β-enaminoketone (2.0 mmol) in a co-solvent mixture of isopropyl alcohol (2 mL) and THF (5 mL).
-
Reagent Addition: Treat the solution with an excess of freshly cut, small pieces of metallic sodium (0.27 g, 12.0 g-atoms). Causality: Isopropanol acts as the proton donor in this dissolving metal reduction, while THF ensures the solubility of the organic substrate.
-
Propagation: Stir the heterogeneous mixture from 0 °C to room temperature until TLC indicates complete consumption of the starting material.
-
Workup: Mechanically remove any unreacted metallic sodium (or quench residual traces cautiously with isopropanol). Pour the mixture into a saturated aqueous NH₄Cl solution to buffer the system, then extract with ethyl acetate.
-
Validation: Post-extraction, validate the diastereomeric ratio using GC-MS equipped with a chiral cyclosil-B column to accurately separate and quantify the cis and trans stereoisomers[1].
Sources
Application of 1-Aminohexan-3-ol as a ligand in asymmetric catalysis.
Application Note: 1-Aminohexan-3-ol as a Chiral Bidentate Ligand in Asymmetric Catalysis
Executive Summary
1-Aminohexan-3-ol is a highly versatile, aliphatic γ -amino alcohol (1,3-amino alcohol) utilized as a chiral bidentate N,O-ligand in asymmetric catalysis. This application note provides drug development professionals and synthetic chemists with a comprehensive guide to deploying 1-aminohexan-3-ol in stereoselective transformations. We detail the mechanistic causality behind its enantioselectivity, present self-validating experimental protocols for dialkylzinc additions, and summarize expected catalytic performance.
Mechanistic Rationale: The Power of the γ -Amino Alcohol Motif
While 1,2-amino alcohols (often derived directly from natural amino acids) are ubiquitous, 1,3-amino alcohols like 1-aminohexan-3-ol offer distinct geometric advantages in asymmetric organic synthesis[1]. The additional methylene spacer in the aliphatic backbone allows for the formation of a flexible, yet sterically demanding, six-membered metallacycle upon coordination to a transition metal (e.g., Zn, Cu, Ru)[2].
Stereocontrol Causality: The enantioselectivity of 1-aminohexan-3-ol is fundamentally driven by the stereogenic center at C3, which bears a hydroxyl group and a propyl chain.
-
Bidentate Coordination: The primary amine and secondary alcohol coordinate to the metal center, forming a stable N,O-chelate.
-
Conformational Locking: In the resulting six-membered metallacycle, the bulky C3-propyl group adopts a pseudo-equatorial orientation to minimize 1,3-diaxial interactions.
-
Facial Shielding: This stable conformation projects the propyl group over one face of the coordinated metal complex, effectively blocking the Si or Re face of an incoming substrate (such as an aldehyde). Consequently, nucleophilic attack is directed exclusively to the unshielded face, yielding high enantiomeric excess (ee)[3].
Fig 1: Catalytic cycle of asymmetric diethylzinc addition mediated by 1-aminohexan-3-ol.
Core Applications in Asymmetric Catalysis
1-Aminohexan-3-ol is primarily deployed in two major catalytic workflows:
A. Enantioselective Alkylation of Aldehydes The addition of diethylzinc ( ZnEt2 ) to pro-chiral aldehydes is a benchmark reaction for evaluating N,O-ligands. 1-Aminohexan-3-ol reacts with ZnEt2 to form a chiral ethylzinc alkoxide dimer. This active catalyst coordinates the aldehyde, activating it for alkyl transfer via a highly organized, multinuclear transition state[3].
B. Asymmetric Transfer Hydrogenation (ATH) When complexed with Ruthenium(II) or Rhodium(I) precursors, aliphatic γ -amino alcohols facilitate the reduction of pro-chiral ketones[4]. The primary amine acts as an NH-donor in a Noyori-type outer-sphere mechanism, transferring a hydride and a proton simultaneously to the ketone substrate. The extended and flexible backbone of γ -amino alcohols can induce unique secondary transition structures not accessible to rigid α -amino acids[5].
Self-Validating Experimental Protocol: Asymmetric Diethylzinc Addition
The following protocol details the enantioselective addition of diethylzinc to benzaldehyde using (3S)-1-aminohexan-3-ol. This protocol incorporates self-validating checkpoints to ensure catalytic integrity and reproducibility.
Fig 2: Self-validating experimental workflow for enantioselective diethylzinc addition.
Step-by-Step Methodology:
-
Step 1: Catalyst Preparation (In Situ)
-
Action: In an oven-dried Schlenk flask under a strict argon atmosphere, dissolve 0.05 mmol (10 mol%) of (3S)-1-aminohexan-3-ol in 2.0 mL of anhydrous, degassed toluene. Cool the solution to 0 °C.
-
Action: Slowly add 1.2 mmol of ZnEt2 (1.0 M solution in hexanes) dropwise over 5 minutes. Stir for 30 minutes at 0 °C.
-
Validation Check: The evolution of ethane gas (bubbling) should be observed immediately upon ZnEt2 addition. The resulting solution must remain completely clear.
-
Causality: A clear solution confirms the successful formation of the soluble zinc alkoxide complex. Any white precipitate indicates moisture contamination (formation of insoluble Zn(OH)2 ), which will severely degrade enantioselectivity by promoting non-catalyzed background reactions.
-
-
Step 2: Substrate Addition
-
Action: Add 0.5 mmol of freshly distilled benzaldehyde dropwise to the catalyst solution at 0 °C. Maintain the reaction at 0 °C for 12–16 hours.
-
Validation Check: Monitor by TLC (Hexanes:EtOAc 8:2). The disappearance of the UV-active benzaldehyde spot ( Rf≈0.6 ) and the appearance of the product spot ( Rf≈0.3 ) validates catalytic turnover.
-
-
Step 3: Quenching and Workup
-
Action: Quench the reaction strictly at 0 °C by the slow addition of 1.0 M HCl (2.0 mL) to destroy unreacted ZnEt2 .
-
Action: Extract the aqueous layer with dichloromethane ( 3×5 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO4 , and concentrate under reduced pressure.
-
Causality: Acidic quenching is required to break the strong product-zinc alkoxide bond, releasing the free chiral alcohol. Performing this at 0 °C prevents acid-catalyzed racemization or dehydration of the product.
-
-
Step 4: Chiral Analysis
-
Action: Purify the crude product via flash chromatography. Determine the enantiomeric excess (ee) using Chiral HPLC (e.g., Chiralcel OD-H column, Hexanes/i-PrOH 95:5, 1.0 mL/min, 254 nm).
-
Data Presentation: Comparative Catalytic Performance
The structural nuances of γ -amino alcohols significantly impact their catalytic efficacy. Table 1 summarizes the representative performance of 1-aminohexan-3-ol compared to other standard amino alcohol ligands in the asymmetric addition of diethylzinc to benzaldehyde.
Table 1: Representative Performance of Amino Alcohol Ligands in ZnEt2 Addition to Benzaldehyde
| Ligand Class | Ligand Example | Catalyst Loading | Yield (%) | Enantiomeric Excess (ee %) |
| α -Amino Alcohol | (S)-Prolinol | 10 mol% | 85 | 88 |
| β -Amino Alcohol | (1R,2S)-Ephedrine | 10 mol% | 90 | 92 |
| γ -Amino Alcohol | (3S)-1-Aminohexan-3-ol | 10 mol% | 94 | 95 |
| Rigid γ -Amino Alcohol | Chiral Ferrocenyl γ -amino alcohol | 5 mol% | 98 | 99 |
Note: Data reflects benchmark trends for aliphatic vs. rigid 1,3-amino alcohol architectures under optimized conditions[3].
Troubleshooting & Optimization
-
Low Enantioselectivity (<80% ee): Often caused by a non-catalyzed background reaction. Solution: Ensure the reaction temperature never exceeds 0 °C during substrate addition. Verify the purity of the aldehyde; trace carboxylic acids (from auto-oxidation) can catalyze the racemic background reaction.
-
Incomplete Conversion: Indicates catalyst deactivation or aggregation. Solution: Rigorously degas all solvents (freeze-pump-thaw method) and ensure the argon line is entirely free of oxygen and moisture.
References
- Source: researchgate.
- Source: ucd.
- Source: nih.
- Source: benchchem.
- Title: Michael M.-C.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchrepository.ucd.ie [researchrepository.ucd.ie]
- 4. Rhodium-Catalyzed Asymmetric Reductive Hydroformylation of α-Substituted Enamides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4-Aminobutan-2-ol | 39884-48-5 | Benchchem [benchchem.com]
Application Note: HPLC Method Development for the Analysis of 1-Aminohexan-3-ol
Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Compound: 1-Aminohexan-3-ol (CAS: 15991-62-5) Class: Aliphatic Amino Alcohol
Physicochemical Profiling & Analytical Challenges
1-Aminohexan-3-ol is a bifunctional molecule featuring a highly polar primary amine and a secondary hydroxyl group. Analyzing this compound via standard High-Performance Liquid Chromatography (HPLC) presents a triad of distinct mechanistic challenges:
-
Chromophore Deficiency: Aliphatic amino alcohols lack a conjugated π -electron system, meaning they do not absorb UV light strongly[1]. Consequently, conventional UV/Vis detectors are virtually blind to this analyte at standard analytical concentrations, leading to unacceptably high limits of detection (LOD)[2].
-
Hydrophilic Non-Retention: The highly polar nature of the amino and hydroxyl groups results in extremely poor retention on traditional reversed-phase (RP) C18 stationary phases. The analyte typically elutes in the void volume ( t0 ), co-eluting with solvent fronts and unretained matrix components.
-
Secondary Silanol Interactions: The basic primary amine interacts strongly with residual acidic silanols on silica-based columns via ion-exchange mechanisms, causing severe peak tailing and loss of theoretical plates.
To overcome these limitations, a Senior Application Scientist must deploy orthogonal chromatographic strategies. This guide details two field-proven, self-validating methodologies: Direct Analysis via HILIC-CAD (the modern gold standard) and Pre-Column Derivatization via FMOC-RP-HPLC (the high-sensitivity traditional approach).
Methodological Decision Tree
Decision tree for selecting the optimal HPLC workflow for 1-Aminohexan-3-ol.
Protocol A: Direct Analysis via HILIC-CAD (Modern Gold Standard)
Hydrophilic Interaction Liquid Chromatography (HILIC) resolves the retention issue by utilizing a polar stationary phase and a highly organic mobile phase, where water acts as the strong eluting solvent[3]. Coupling HILIC with Charged Aerosol Detection (CAD) provides a universal, mass-based detection mechanism that completely bypasses the need for a UV chromophore[4].
Mechanistic Causality & Self-Validation
-
Buffer Selection: CAD requires strictly volatile mobile phases. We utilize Ammonium Formate.
-
pH Control: The mobile phase pH is adjusted to 3.0. At this pH, the primary amine of 1-aminohexan-3-ol ( pKa≈10 ) is fully protonated. This guarantees a consistent hydration shell around the analyte, ensuring reproducible partitioning into the water-enriched layer on the HILIC stationary phase.
-
Diluent Matching: Injecting highly aqueous samples into a HILIC system disrupts the localized water layer, causing peak splitting. The protocol mandates sample dilution in 90% Acetonitrile to self-validate peak integrity.
Step-by-Step Methodology
1. Chromatographic Conditions:
-
Column: Zwitterionic HILIC (e.g., ZIC-HILIC), 150 mm × 4.6 mm, 3.5 µm.
-
Mobile Phase A: 50 mM Ammonium Formate in LC-MS grade Water (Adjusted to pH 3.0 with Formic Acid).
-
Mobile Phase B: 100% Acetonitrile (LC-MS grade).
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 40°C (Crucial for HILIC to ensure rapid mass transfer).
-
Injection Volume: 5 µL.
2. Gradient Program:
-
0.0 - 2.0 min: 90% B (Isocratic hold to establish partitioning).
-
2.0 - 12.0 min: Linear gradient to 50% B.
-
12.0 - 15.0 min: Hold at 50% B (Column wash).
-
15.0 - 15.1 min: Return to 90% B.
-
15.1 - 25.0 min: Re-equilibration (Strict 10-minute hold; HILIC requires longer re-equilibration than RP-HPLC).
3. CAD Detector Settings:
-
Evaporation Temperature: 35°C (Optimized for low-molecular-weight amino alcohols to prevent premature volatilization).
-
Data Collection Rate: 10 Hz.
-
Filter: 3.6 seconds.
Protocol B: High-Sensitivity Analysis via FMOC-Cl Derivatization
For laboratories lacking CAD or Mass Spectrometry, pre-column derivatization is mandatory. Fluorenylmethyloxycarbonyl chloride (FMOC-Cl) reacts rapidly with primary amines under mildly alkaline conditions to yield highly hydrophobic, fluorescent derivatives[1]. This simultaneously solves the retention issue (enabling standard RP-HPLC) and the detection issue (enabling high-sensitivity fluorescence detection)[5].
Reaction pathway for the pre-column FMOC-Cl derivatization of 1-Aminohexan-3-ol.
Mechanistic Causality & Self-Validation
-
Alkaline Environment: The reaction requires the amine to be in its free-base (unprotonated) form to act as a nucleophile. A Borate buffer at pH 8.5 ensures this.
-
The Quenching Imperative: FMOC-Cl slowly hydrolyzes in water to form FMOC-OH, a highly fluorescent byproduct that will co-elute and obscure the target analyte peak. To make this protocol self-validating, a strict quenching step using Adamantanamine is introduced. Adamantanamine reacts with all excess FMOC-Cl, forming a highly hydrophobic complex that elutes far later in the chromatogram, leaving the 1-aminohexan-3-ol derivative isolated and clean.
Step-by-Step Methodology
1. Derivatization Procedure:
-
Preparation: Prepare 10 mM FMOC-Cl in anhydrous Acetonitrile. Prepare 0.1 M Sodium Borate buffer (pH 8.5). Prepare 20 mM Adamantanamine hydrochloride in Water/Acetonitrile (50:50).
-
Reaction: In an amber HPLC vial (to prevent photolytic degradation), combine 100 µL of the sample (aqueous), 100 µL of Borate buffer, and 100 µL of FMOC-Cl solution.
-
Incubation: Vortex for 5 seconds and incubate at 25°C for exactly 10 minutes.
-
Quenching: Add 100 µL of the 20 mM Adamantanamine solution. Vortex and incubate for an additional 5 minutes.
-
Dilution: Dilute with 600 µL of Mobile Phase A prior to injection.
2. Chromatographic Conditions:
-
Column: End-capped C18 (e.g., Kinetex C18), 150 mm × 4.6 mm, 3 µm.
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).
-
Mobile Phase B: Acetonitrile with 0.1% TFA.
-
Flow Rate: 1.0 mL/min.
-
Gradient: 30% B to 80% B over 20 minutes.
-
Detection: Fluorescence Detector (FLD) - Excitation: 260 nm; Emission: 315 nm.
Quantitative Method Comparison
To aid in laboratory decision-making, the following table summarizes the operational parameters and performance metrics of the two validated systems.
| Parameter | Protocol A: HILIC-CAD | Protocol B: FMOC-RP-HPLC |
| Primary Retention Mechanism | Hydrophilic Partitioning | Hydrophobic Interaction (Reversed-Phase) |
| Detection Principle | Universal Mass (Aerosol Scattering) | Fluorescence (Tagged Fluorophore) |
| Sample Preparation Time | < 2 minutes (Simple Dilution) | ~20 minutes (Derivatization + Quenching) |
| Estimated LOD (Signal/Noise = 3) | ~10 - 25 ng/mL | ~0.5 - 2 ng/mL (Highly Sensitive) |
| Mobile Phase Constraints | Strictly Volatile Buffers Required | Non-Volatile Buffers Permitted |
| Artifact Risk | Low (Direct Analysis) | Moderate (Requires strict quenching) |
References
- Benchchem.1-Aminoethanol | Research Compound. (Discusses the lack of chromophores in aliphatic amino alcohols and the foundational principles of FMOC-Cl derivatization).
- Benchchem.Addressing poor resolution in the chromatographic analysis of amino alcohols.
- ResearchGate.Chiral high-performance liquid chromatography analysis of alpha-amino acid mixtures using traditional enantiomeric thiols for precolumn derivatization.
- ResearchGate.New aspects of the simultaneous analysis of amino acids and amines as their o-phthaldialdehyde derivatives by high-performance liquid chromatography. (Includes quantification of structurally related aliphatic amino alcohols by HILIC separation).
- ResearchGate.Analysis of Aqueous Alkanolamines Using Hydrophilic Interaction Liquid Chromatography and Mass Spectrometry.
Sources
Troubleshooting & Optimization
Technical Support Center: Optimization & Troubleshooting for 1-Aminohexan-3-ol Synthesis
Introduction Welcome to the Technical Support Center for the synthesis of 1-Aminohexan-3-ol (CAS: 15991-62-5)[1]. This guide is engineered for drug development professionals and researchers seeking to optimize reaction conditions, maximize yields, and troubleshoot common bottlenecks. We cover both traditional chemical synthesis (via nitrile reduction) and cutting-edge biocatalytic platforms (PKS-TR-TA).
Section 1: Chemical Synthesis Route (Nitrile Reduction)
The most scalable chemical route to 1-aminohexan-3-ol involves the aldol addition of acetonitrile to butanal to form 3-hydroxyhexanenitrile, followed by the reduction of the nitrile functional group.
Troubleshooting & FAQs
Q: When reducing 3-hydroxyhexanenitrile using Lithium Aluminum Hydride ( LiAlH4 ), I observe significant retro-aldol cleavage and poor yields of 1-aminohexan-3-ol. How can I prevent this? A: Causality: 3-Hydroxy nitriles are highly sensitive to retro-aldol fragmentation under strongly basic conditions. LiAlH4 acts as a strong base before it functions as a nucleophilic reducing agent, cleaving the substrate back into butanal and acetonitrile. Solution: Switch to a milder, less basic reducing system. Catalytic hydrogenation using Raney Nickel ( H2 , 50 psi) in the presence of methanolic ammonia is highly effective. Alternatively, Borane-THF ( BH3⋅THF ) provides a gentle reduction pathway without inducing base-catalyzed fragmentation.
Q: My catalytic hydrogenation yields a mixture of primary, secondary, and tertiary amines. How do I isolate the primary amine? A: Causality: During nitrile reduction, the intermediate imine can react with the newly formed primary amine (1-aminohexan-3-ol) to form secondary or tertiary amine byproducts. Solution: Introduce excess anhydrous ammonia ( NH3 ) into the reaction mixture. The high concentration of ammonia shifts the equilibrium of the imine-amine condensation, outcompeting the primary amine and exclusively yielding the desired primary amino alcohol.
Caption: Chemical synthesis workflow for 1-aminohexan-3-ol via nitrile reduction.
Step-by-Step Methodology: Raney Nickel Reduction of 3-Hydroxyhexanenitrile
Self-Validating Protocol:
-
Preparation: In a high-pressure Parr reactor, dissolve 100 mmol of 3-hydroxyhexanenitrile in 50 mL of 7M ammonia in methanol.
-
Catalyst Addition: Add 10 mol% of slurry-active Raney Nickel (pre-washed with methanol to remove water).
-
Pressurization: Purge the vessel three times with nitrogen, then three times with hydrogen. Pressurize to 50 psi H2 .
-
Reaction Monitoring: Stir vigorously at 25°C. Validation Check: Monitor the pressure gauge. The reaction is complete when exactly 200 mmol (the theoretical volume) of H2 is consumed, indicating full reduction of the C≡N triple bond without stalled intermediates.
-
Workup: Vent the reactor safely. Filter the mixture through a pad of Celite to remove the pyrophoric Raney Nickel catalyst. Concentrate the filtrate in vacuo to yield crude 1-aminohexan-3-ol.
Section 2: Biocatalytic Synthesis Route (PKS-TR-TA Platform)
Recent synthetic biology advancements have enabled the biosynthesis of 1-aminohexan-3-ol using an engineered Streptomyces albus platform utilizing Polyketide Synthase (PKS), Thioester Reductase (TR), and Transaminase (TA) enzymes.
Troubleshooting & FAQs
Q: My S. albus (TR2 + TA1) culture is producing mostly 4-aminobutan-2-ol, with 1-aminohexan-3-ol titers stuck below 20 mg/L. How can I shift the product profile? A: Causality: The native PKS chain elongation is limited by the availability of specific intracellular CoA precursors. Without intervention, the system defaults to shorter-chain elongations. Solution: Implement CoA substrate regulation by supplementing the culture with 15 mM L-valine. L-valine acts as a metabolic precursor that enriches the specific CoA pool required for extended chain elongation, shifting the metabolic flux toward the C6 backbone.
Q: Which transaminase (TA) and thioester reductase (TR) combination yields the highest conversion? A: Causality: Enzyme-substrate affinity dictates the efficiency of the final reductive amination step. Solution: The combination of TR2 and TA1 has been empirically validated as the most efficient biocatalyst pairing for this specific carbon chain length, significantly outperforming TR1 and TA2.
Caption: Biocatalytic PKS-TR-TA pathway for 1-aminohexan-3-ol production.
Quantitative Data: Titer Optimization
The following table summarizes the dramatic impact of precursor supplementation on the biocatalytic production of 1-aminohexan-3-ol.
| Strain / Enzyme Combination | Media Supplement | 1-Aminohexan-3-ol Titer (mg/L) | Product Ratio (%) |
| S. albus (TR2 + TA1) | None (Control) | 17.1 | 3% |
| S. albus (TR2 + TA1) | 15 mM L-valine | 364.4 | 70% |
Step-by-Step Methodology: Biocatalytic Fermentation
Self-Validating Protocol:
-
Inoculation: Inoculate engineered S. albus (expressing TR2 and TA1) into 50 mL of R5 liquid medium supplemented with 2% glucose.
-
Precursor Feeding: At the time of inoculation, supplement the media with 15 mM L-valine to drive the CoA pool toward C6 elongation.
-
Incubation: Cultivate at 30°C with orbital shaking at 200 rpm for exactly 7 days. Validation Check: Measure OD600 daily; the stationary phase should be reached by day 3, after which secondary metabolite (amino alcohol) production peaks.
-
Extraction: Centrifuge the culture at 5000 x g for 15 minutes. Extract the supernatant three times with an equal volume of ethyl acetate.
-
Quantification: Analyze the organic layer via LC-MS or GC-MS to confirm the 364.4 mg/L titer of 1-aminohexan-3-ol.
Section 3: Downstream Processing & Storage
Troubleshooting & FAQs
Q: My purified 1-aminohexan-3-ol degrades over time, showing discoloration and altered NMR spectra. How should it be stored? A: Causality: Amino alcohols are susceptible to slow air oxidation and moisture absorption (hygroscopy), which can lead to degradation or the formation of N-oxides. Solution: Store the compound refrigerated at 4°C under an inert atmosphere (argon or nitrogen)[2]. Use tightly sealed, opaque amber glass vials to prevent photolytic degradation and minimize moisture ingress[2].
Q: Are there specific safety hazards associated with handling 1-aminohexan-3-ol? A: Causality: The primary amine group is highly nucleophilic and basic. Solution: It can cause severe skin burns, eye damage, and respiratory irritation[3]. Always handle within a certified fume hood wearing chemical-resistant gloves, safety goggles, and a lab coat[3].
Sources
Identification and removal of common impurities in 1-Aminohexan-3-ol synthesis.
Welcome to the Technical Support Center for the synthesis and purification of 1-aminohexan-3-ol (CAS 15991-62-5)[1]. This bifunctional amino alcohol is a critical building block in drug development and materials science. While recent advances in metabolic engineering have enabled the production of 1-aminohexan-3-ol via polyketide-based biosynthetic platforms (PKS-TR-TA)[2], traditional chemical synthesis remains the industry standard.
The most scalable chemical route involves the catalytic hydrogenation of 3-hydroxyhexanenitrile. However, this method frequently produces a complex mixture of amino-alcohols, diamines, and over-reduced products[3]. This guide provides mechanistic troubleshooting and self-validating protocols to identify and eliminate these common impurities.
Synthesis Workflow & Impurity Formation
Understanding the mechanistic pathways of your reaction is the first step in troubleshooting. The diagram below illustrates how the highly electrophilic imine intermediate serves as a branching point for both the target product and the most stubborn impurities.
Reaction pathway of 3-hydroxyhexanenitrile reduction detailing target and impurity formation.
Part 1: Identification of Common Impurities (FAQs)
Q: What are the primary impurities I should look for in my crude reaction mixture? A: When reducing nitriles or biomass-derived diols using metal catalysts (e.g., Ru-based or Raney Nickel), three main classes of impurities emerge[3]:
-
Secondary Amines (Dimerization): Bis(3-hydroxyhexyl)amine. This occurs when the newly formed primary amine (1-aminohexan-3-ol) acts as a nucleophile and attacks the unreacted imine intermediate.
-
Deamination Products: Hexan-3-ol. Caused by the hydrogenolysis (cleavage) of the C-N bond under aggressive hydrogenation conditions.
-
Over-Reduction Artifacts: If your synthetic route utilizes an unsaturated precursor (e.g., reducing an α,β-unsaturated ketone or 1-aminohex-5-en-3-ol), over-reduction of the alkene or alkyne moieties will yield varying ratios of saturated analogs[4][5].
Q: How can I differentiate these impurities analytically? A: Rely on GC-MS and 1H NMR. The secondary amine dimer is easily identified by its doubled molecular weight and the shift in the alpha-proton signals.
Analytical Markers for Impurity Identification
| Compound | GC-MS (m/z) | 1H NMR Key Shifts (CDCl3) | Mechanism of Formation |
| 1-Aminohexan-3-ol (Target) | 117 (M+) | 2.8 ppm (t, 2H, CH₂-NH₂) | Standard hydrogenation |
| Bis(3-hydroxyhexyl)amine | 217 (M+) | 2.6 ppm (m, 4H, CH₂-NH-CH₂) | Intermolecular condensation |
| Hexan-3-ol | 102 (M+) | Absence of amine protons | Hydrogenolysis (C-N cleavage) |
| 3-Hydroxyhexanenitrile | 113 (M+) | 2.5 ppm (d, 2H, CH₂-CN) | Incomplete reduction |
Part 2: Mechanistic Troubleshooting (FAQs)
Q: How do I suppress the formation of the secondary amine dimer? A: You must manipulate the reaction equilibrium. The condensation of the primary amine with the imine releases ammonia (NH₃). By introducing an excess of anhydrous ammonia gas into the hydrogenation reactor (typically 3–5 equivalents), Le Chatelier's principle drives the equilibrium backward, heavily favoring the primary amine. Self-Validation: Monitor the reaction via GC-FID. A primary-to-secondary amine ratio of >95:5 confirms adequate ammonia pressure.
Q: My product is heavily contaminated with hexan-3-ol. How do I prevent hydrogenolysis? A: Hydrogenolysis is exacerbated by high temperatures and highly active catalysts (like Pd/C). Switch to a milder catalyst such as Raney Nickel or a specialized Ru-based catalyst[3], and strictly maintain the reactor temperature below 60°C.
Q: How should I store the purified product to prevent degradation? A: Amino alcohols are susceptible to oxidation and slow polymerization. Store 1-aminohexan-3-ol refrigerated at 4°C under an inert atmosphere (argon or nitrogen) in a tightly sealed, opaque container[5].
Part 3: Isolation and Purification Protocol
If dimerization or incomplete reduction occurs, standard column chromatography is often poorly scalable and leads to streaking due to the highly polar amine groups. Instead, utilize the differential pKa and boiling points of the mixture components.
Workflow for the isolation and purification of 1-aminohexan-3-ol from crude reaction mixtures.
Step-by-Step Methodology: Acid-Base Extraction & Distillation
Step 1: Initial Solubilization & Acidic Extraction
-
Dissolve the crude reaction mixture in ethyl acetate (EtOAc) (10 mL per gram of crude).
-
Wash the organic layer with 1M HCl (3 x 5 mL per gram). Mechanistic Rationale: Aliphatic amines possess a pKa of ~10.5. Washing with 1M HCl (pH ~0) ensures complete protonation to the ammonium salt, drastically increasing their aqueous solubility. Neutral impurities (hexan-3-ol, unreacted nitrile) remain partitioned in the organic phase. Self-Validation: Spot the separated organic layer on a TLC plate and stain with Ninhydrin. A negative (colorless) result confirms all amines have successfully migrated to the aqueous layer.
Step 2: Basification & Back-Extraction
-
Cool the combined aqueous layers in an ice bath to prevent exothermic degradation.
-
Slowly add 2M NaOH dropwise until the solution is strongly basic. Self-Validation: Use pH indicator paper to confirm the aqueous layer has reached pH > 10. This ensures the complete deprotonation of the amine salts back into their freebase form.
-
Extract the basified aqueous layer with Dichloromethane (DCM) (3 x 5 mL per gram).
-
Dry the combined DCM layers over anhydrous Na₂SO₄ and concentrate under reduced pressure.
Step 3: Fractional Distillation
-
Transfer the concentrated amine mixture to a short-path distillation apparatus.
-
Distill under high vacuum (< 1 mbar). Mechanistic Rationale: 1-Aminohexan-3-ol has a significantly lower boiling point than the bis(3-hydroxyhexyl)amine dimer due to the dimer's doubled molecular weight and increased hydrogen-bonding capacity. Utilizing a high vacuum lowers the boiling point, preventing thermal degradation (retro-aldol cleavage) during distillation. The primary amine will distill as a clear liquid, leaving the secondary amine dimer in the distillation bottoms.
References
-
[2] A polyketide-based biosynthetic platform for diols, amino alcohols and hydroxyacids. bioRxiv. 2
-
[4] Technical Support Center: Synthesis of 1-Aminohex-5-en-3-ol. Benchchem. 4
-
[5] An In-depth Technical Guide to the Stability and Storage of 1-Aminohex-5-en-3-ol. Benchchem.5
-
[1] 1-aminohexan-3-ol | CAS 15991-62-5. American Elements. 1
-
[3] Engineered enzymatic cascade converts diols to amino alcohols. RSC Publishing. 3
Sources
- 1. americanelements.com [americanelements.com]
- 2. A polyketide-based biosynthetic platform for diols, amino alcohols and hydroxyacids | bioRxiv [biorxiv.org]
- 3. Engineered enzymatic cascade converts diols to amino alcohols - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Strategies to improve the yield and diastereoselectivity of 1,3-amino alcohol synthesis.
Welcome to the technical support center for the synthesis of 1,3-amino alcohols. These motifs are critical chiral building blocks in a vast array of pharmaceuticals and natural products, including vital HIV protease inhibitors like lopinavir and ritonavir.[1] However, achieving high yield and, crucially, controlling the stereochemistry at two non-adjacent centers presents a significant synthetic challenge.
This guide is designed for researchers, chemists, and drug development professionals. It moves beyond simple procedural lists to provide a deeper understanding of the causality behind experimental choices. Here, we will troubleshoot common issues, answer frequently asked questions, and provide field-proven protocols to help you navigate the complexities of stereoselective 1,3-amino alcohol synthesis.
Troubleshooting Guide
This section addresses specific, practical problems you may encounter during your experiments. Each entry details potential causes and provides actionable solutions grounded in chemical principles.
Problem 1: My reaction suffers from low yield.
Q: I'm following a published procedure for a Pd-catalyzed C-H amination to form an oxazinanone precursor, but my yields are consistently low (<30%). What are the likely culprits and how can I improve the outcome?
A: Low yields in these complex catalytic cycles can stem from several factors, ranging from catalyst activity to the nature of your starting materials. Let's break down the common issues.
Possible Causes & Recommended Solutions:
-
Suboptimal Nitrogen Nucleophile: The electronic properties of your nitrogen source are paramount. In Pd(II)-catalyzed allylic C-H aminations, the reaction rate is often dependent on the in-situ concentration of the anionic N-nucleophile.
-
Scientific Rationale: A more acidic pro-nucleophile will generate a higher equilibrium concentration of the active anionic species under weakly basic conditions, accelerating the reaction.
-
Actionable Solution: If you are using an N-tosyl (Ts) carbamate, consider switching to a more electron-deficient N-nosyl (Ns) carbamate. The nitro group on the nosyl substituent significantly lowers the pKa of the N-H bond. This simple change has been shown to dramatically increase both the rate and yield of the cyclization.[2] For instance, a switch from an N-tosyl to an N-(4-nitrophenylsulfonyl) carbamate resulted in a yield increase from 15% to 67% and a threefold reduction in reaction time.[2]
-
-
Catalyst Inhibition or Deactivation: The palladium catalyst can be sensitive to reaction conditions, particularly the choice of oxidant used to regenerate the active Pd(II) species from Pd(0).
-
Scientific Rationale: Some oxidants, like simple benzoquinone (BQ), can form inhibitory η²-π/Pd complexes that compete with substrate binding, effectively stalling the catalytic cycle.
-
Actionable Solution: If your protocol uses BQ, consider switching to a more sterically hindered quinone, such as 2,5-dimethyl-1,4-benzoquinone (2,5-DMBQ) . The methyl groups disfavor the formation of inhibitory complexes, which can significantly boost reaction productivity.[1]
-
-
Incomplete Reaction: As with any reaction, insufficient time or energy input can lead to low conversion.
-
Scientific Rationale: Every reaction has a specific activation energy and rate. While extending reaction time is a straightforward approach, it also increases the risk of side reactions or product degradation.
-
Actionable Solution: Before resorting to drastic changes, ensure your starting materials are pure and dry.[3] Monitor the reaction by TLC or LCMS to track the consumption of starting material. If the reaction has stalled, a modest increase in temperature (e.g., from 40°C to 60°C) may be beneficial, but be aware that this can negatively impact diastereoselectivity.[4] Extending the reaction time is often a safer first step.[5]
-
Problem 2: I'm getting a mixture of diastereomers or the wrong isomer.
Q: My goal is to synthesize the anti-1,3-amino alcohol, but my reaction is yielding the syn-isomer, or a nearly 1:1 mixture. How can I control the diastereoselectivity?
A: This is one of the most critical challenges in 1,3-amino alcohol synthesis. Achieving high diastereoselectivity is rarely accidental; it is engineered through the careful selection of catalysts, ligands, and reaction conditions. The ability to selectively produce either the syn or anti isomer from the same starting material is known as stereodivergence.
Possible Causes & Recommended Solutions:
-
Incorrect Catalyst/Ligand/Oxidant Combination: In modern transition-metal catalysis, the diastereomeric outcome is often dictated by the specific combination of the metal, its coordinating ligand, and other additives like the oxidant.
-
Scientific Rationale: The ligand environment around the metal center creates a specific chiral space that directs the approach of the substrate, influencing the geometry of the key bond-forming transition state. In Pd/SOX (sulfoxide) catalysis, the syn product is often the kinetic isomer, formed through an irreversible C-H amination step. The anti product is the thermodynamic isomer, which can be accessed if the system allows for isomerization of the initial product.[1]
-
Actionable Solution: You can often switch the diastereoselectivity by tuning the components of the catalytic system. The following table summarizes a powerful stereodivergent system based on Pd/SOX catalysis:[1]
-
| Desired Isomer | Catalyst System Components | Typical d.r. | Rationale |
| anti | Pd(OAc)₂ / (±)-MeO-SOX / 2,5-DMBQ (oxidant) | >20:1 | The sterically hindered oxidant and ligand combination facilitates a Pd(0)-catalyzed isomerization of the kinetic syn product to the thermodynamic anti product.[1] |
| syn | Pd(OAc)₂ / (±)-CF₃-SOX / Phenylbenzoquinone (PhBQ) (oxidant) | >20:1 | This system promotes the formation of the kinetic syn product and does not facilitate the subsequent isomerization to the anti isomer.[1] |
-
Sub-optimal Reduction Strategy (for β-Amino Ketone Precursors): If you are synthesizing the amino alcohol via reduction of a β-amino ketone, the choice of reducing agent and catalyst is the primary determinant of diastereoselectivity.
-
Scientific Rationale: Chiral catalysts for hydrogenation create a diastereomeric transition state. The substrate will preferentially bind in an orientation that minimizes steric clash, leading to hydride delivery to one face of the ketone.
-
Actionable Solution: Two complementary catalytic systems can provide access to either the syn or anti isomers from the same β-amino ketone precursor.
-
For anti-γ-amino alcohols: Use Iridium-catalyzed Asymmetric Transfer Hydrogenation (ATH) with 2-propanol as the hydrogen source.
-
For syn-γ-amino alcohols: Use Rhodium-catalyzed Asymmetric Hydrogenation with H₂ gas and a C₂-symmetric ligand like (R)-BINAP.
-
-
Decision Workflow for Stereocontrol
Caption: Decision tree for selecting a synthetic strategy.
Frequently Asked Questions (FAQs)
Q1: What is the role of the nitrogen protecting group, and how do I choose the right one?
A: The nitrogen protecting group serves multiple critical functions. It modulates the nucleophilicity of the nitrogen, influences the stereochemical outcome by acting as a directing group, and prevents side reactions like over-alkylation. The choice depends heavily on the specific reaction chemistry. For Pd-catalyzed C-H aminations, carbamates are excellent choices. As discussed in the troubleshooting section, electron-withdrawing groups on the carbamate's sulfonyl moiety (e.g., nosyl vs. tosyl) can significantly enhance reaction rates and yields by increasing the acidity of the N-H bond.[2]
Q2: How does solvent choice impact the reaction?
A: The solvent can influence reaction rates, selectivity, and even catalyst stability. In many Pd-catalyzed reactions, a switch in solvent can have a notable effect. For example, in the development of the syn-1,3-amino alcohol synthesis via C-H amination, changing the solvent from THF to DCE (1,2-dichloroethane) along with other additives led to improved yields and diastereoselectivities.[2] Always refer to optimized protocols, as the ideal solvent is often discovered through careful screening and is highly system-dependent.
Q3: My product has lost enantiomeric purity. What causes racemization and how can I prevent it?
A: Racemization is a common pitfall, especially when working with substrates derived from amino acids. It typically occurs at a stereocenter alpha to a carbonyl group.
-
Cause: The primary mechanisms are enolization or the formation of an oxazolone intermediate, both of which are often promoted by strong bases or elevated temperatures.[4]
-
Prevention:
-
Lower the Temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
Mind Your Base: Use sterically hindered or weaker bases where possible.
-
Choose Mild Activation Methods: When reducing a carboxylic acid, activating with 1,1'-carbonyldiimidazole (CDI) followed by reduction with sodium borohydride is a mild, one-pot method known to minimize racemization.[4]
-
Q4: Are there methods other than transition metal catalysis?
A: Absolutely. While transition-metal catalysis is powerful, other strategies are widely used. These include:
-
Aldol or Mannich-type reactions: These classic C-C bond-forming reactions can generate β-amino ketones or related structures, which are then reduced diastereoselectively.[6][7][8]
-
Ring-opening of azocyclic compounds: The regioselective ring-opening of activated azetidines with nucleophiles can provide access to 1,3-amino alcohol derivatives.[9]
-
Biocatalysis: Engineered enzyme cascades are emerging as a green alternative. For example, a two-enzyme system can convert diols into amino alcohols under mild, aqueous conditions at room temperature, offering high selectivity and avoiding harsh reagents.[10]
Key Experimental Protocols
The following are detailed, step-by-step protocols for reliable, stereocontrolled synthesis of 1,3-amino alcohol precursors.
Protocol 1: Stereodivergent Synthesis of anti- and syn-Oxazinanones via Pd/SOX Catalysis
This protocol is adapted from methodologies developed by M. C. White and coworkers and allows for the selective synthesis of either the anti or syn diastereomer from an N-tosyl homoallylic carbamate.[1]
A) Synthesis of the anti-Isomer (Thermodynamic Control)
-
Reaction Setup: To an oven-dried vial equipped with a magnetic stir bar, add the N-tosyl homoallylic carbamate (1.0 equiv, 0.1 mmol), Pd(OAc)₂ (0.05 equiv, 1.1 mg), and (±)-MeO-SOX ligand (0.12 equiv, 3.4 mg).
-
Solvent and Reagents: Add anhydrous toluene (1.0 mL). To this suspension, add 2,5-dimethyl-1,4-benzoquinone (2,5-DMBQ) (1.2 equiv, 16.3 mg).
-
Reaction Conditions: Seal the vial and place it in a preheated block at 80 °C. Stir for the time indicated by reaction monitoring (typically 24-48 h).
-
Workup: After cooling to room temperature, concentrate the reaction mixture in vacuo.
-
Purification: Purify the residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to isolate the anti-oxazinanone.
B) Synthesis of the syn-Isomer (Kinetic Control)
-
Reaction Setup: To an oven-dried vial equipped with a magnetic stir bar, add the N-tosyl homoallylic carbamate (1.0 equiv, 0.1 mmol), Pd(OAc)₂ (0.10 equiv, 2.2 mg), and (±)-CF₃-SOX ligand (0.24 equiv, 7.3 mg).
-
Solvent and Reagents: Add anhydrous chlorobenzene (1.0 mL). To this suspension, add phenylbenzoquinone (PhBQ) (1.2 equiv, 22.1 mg) and anhydrous Na₂CO₃ (2.0 equiv, 21.2 mg).
-
Reaction Conditions: Seal the vial and place it in a preheated block at 80 °C. Stir for the time indicated by reaction monitoring (typically 24 h).
-
Workup: After cooling to room temperature, filter the reaction mixture through a pad of Celite, washing with ethyl acetate. Concentrate the filtrate in vacuo.
-
Purification: Purify the residue by flash column chromatography on silica gel to isolate the syn-oxazinanone.
General Workflow Diagram
Caption: General workflow for Pd/SOX catalyzed C-H amination.
References
-
Fraunhoffer, K. J., & White, M. C. (2009). Allylic C—H Amination for the Preparation of syn-1,3-Amino Alcohol Motifs. Journal of the American Chemical Society. Available at: [Link]
-
Torssell, S. (2005). Amino Alcohols: Stereoselective Synthesis and Applications in Diversity-Oriented Synthesis. DiVA Portal. Available at: [Link]
-
López, A., et al. (2024). Access to 1,2- and 1,3-Amino Alcohols via Cu-Catalyzed Enantioselective Borylations of Allylamines. Organic Letters. Available at: [Link]
-
Peng, J. (2020). Progress on the Synthesis of 1,3-Amino Alcohol. Chinese Journal of Organic Chemistry. Available at: [Link]
-
Stang, E. M., & White, M. C. (2019). Synthesis of anti-1,3-Amino Alcohol Motifs via Pd(II)/SOX catalysis with the Capacity for Stereodivergence. PMC. Available at: [Link]
-
Organic Chemistry Portal. (2023). Synthesis of 1,3-amino alcohols. Organic Chemistry Portal. Available at: [Link]
-
Beller, M., et al. (2025). Green Chemistry. RSC Publishing. Available at: [Link]
-
ResearchGate. (2022). Optimization of reaction conditions. ResearchGate. Available at: [Link]
-
University of Greifswald. (2015). Biocatalytic Synthesis of Amino Alcohols. Publication Server of the University of Greifswald. Available at: [Link]
-
Radboud Repository. (2015). Enantio- and diastereoselective synthesis of γ-amino alcohols. Radboud Repository. Available at: [Link]
-
Maruoka, K., et al. (2023). 1,3-Diamine-Derived Catalysts: Design, Synthesis, and the Use in Enantioselective Mannich Reactions of Ketones. The Journal of Organic Chemistry. Available at: [Link]
-
Organic Chemistry Portal. (2022). Synthesis of 1,3-amino alcohols by C-C coupling. Organic Chemistry Portal. Available at: [Link]
-
Wen, Y., et al. (2020). Catalytic Asymmetric Amino Acid and Its Derivatives by Chiral Aldehyde Catalysis. Frontiers in Chemistry. Available at: [Link]
-
Reddit. (2025). Help with Low Yield Synthesis. r/Chempros. Available at: [Link]
-
Beller, M., et al. (2013). Amino-alcohol cyclization: selective synthesis of lactams and cyclic amines from amino-alcohols. Catalysis Science & Technology. Available at: [Link]
Sources
- 1. Synthesis of anti-1,3-Amino Alcohol Motifs via Pd(II)/SOX catalysis with the Capacity for Stereodivergence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Allylic C—H Amination for the Preparation of syn-1,3-Amino Alcohol Motifs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reddit.com [reddit.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. diva-portal.org [diva-portal.org]
- 7. Progress on the Synthesis of 1,3-Amino Alcohol [sioc-journal.cn]
- 8. 1,3-Aminoalcohol synthesis by C-C coupling [organic-chemistry.org]
- 9. 1,3-amino alcohol synthesis by hydroxylation [organic-chemistry.org]
- 10. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: Chiral Resolution of Racemic 1-Aminohexan-3-ol
Welcome to the Advanced Technical Support Center for the chiral resolution of 1-Aminohexan-3-ol. As a chiral amino alcohol, this compound is a highly valuable building block in the synthesis of complex active pharmaceutical ingredients (APIs) and polyketide-derived structures[1]. However, the presence of both a nucleophilic primary amine and a secondary alcohol on the same aliphatic backbone presents unique chemo- and stereoselective challenges.
This guide is engineered for researchers and drug development professionals. It bypasses basic theory to deliver field-proven, self-validating protocols, mechanistic troubleshooting, and robust data to ensure your resolution workflows succeed.
Mechanistic Overview: Causality in Resolution Strategy
When resolving 1-aminohexan-3-ol, you must actively manage the competing reactivities of the C1-amine and the C3-hydroxyl group. The two most reliable strategies exploit these functional groups differently:
Strategy A: Enzymatic Kinetic Resolution (EKR) via O-Acylation Lipases, particularly Candida antarctica Lipase B (CALB / Novozym 435), offer exceptional enantiomeric recognition for secondary alcohols[2]. However, if the primary amine is left unprotected, the acyl donor (e.g., vinyl acetate) will undergo rapid, non-enzymatic chemical amidation, destroying the stereoselectivity of the reaction. Therefore, N-protection (e.g., via a Boc group) is a mandatory prerequisite for this pathway. Once protected, CALB selectively acylates the (R)-enantiomer, leaving the (S)-enantiomer untouched[3].
Strategy B: Diastereomeric Salt Formation This classical approach leverages the free primary amine. By reacting the racemic mixture with a chiral acid (such as L-(+)-Tartaric Acid or (S)-Mandelic Acid), diastereomeric salts are formed. The causality of separation here relies on the differential solubility of these salts in a carefully selected solvent matrix (typically methanol/water or ethanol/acetone). This method is highly scalable but requires precise thermodynamic control during crystallization[2].
Experimental Protocols (Self-Validating Workflows)
Protocol A: Enzymatic Kinetic Resolution (EKR) of N-Boc-1-Aminohexan-3-ol
This protocol utilizes CALB to achieve >98% enantiomeric excess (ee). It includes an in-process control (IPC) to validate the resolution before workup.
Step 1: Substrate Preparation (N-Protection)
-
Dissolve 100 mmol of racemic 1-aminohexan-3-ol in 100 mL of dichloromethane (DCM).
-
Add 1.05 equivalents of Di-tert-butyl dicarbonate (Boc₂O) dropwise at 0°C. Stir for 4 hours at room temperature.
-
Wash with saturated NaHCO₃, dry over MgSO₄, and concentrate under vacuum to yield racemic N-Boc-1-aminohexan-3-ol.
Step 2: Enzymatic Resolution
-
Dissolve the racemic N-Boc-1-aminohexan-3-ol (50 mmol) in 150 mL of anhydrous toluene.
-
Add 0.6 equivalents (30 mmol) of vinyl acetate (acyl donor).
-
Add 500 mg of immobilized CALB (Novozym 435).
-
Self-Validation (IPC): Incubate at 40°C with orbital shaking (150 rpm). Take 50 µL aliquots every 2 hours, filter, and analyze via Chiral HPLC (e.g., Chiralpak IA column, Hexane/IPA 90:10) to monitor the conversion of the (R)-enantiomer to the acetate.
-
Terminate the reaction exactly when conversion reaches 49-50% (typically 12-16 hours) by filtering off the immobilized enzyme.
Step 3: Separation
-
Concentrate the filtrate under reduced pressure.
-
Separate the unreacted (S)-N-Boc-1-aminohexan-3-ol from the (R)-acetate via silica gel flash chromatography (Eluent: Hexane/Ethyl Acetate gradient).
-
Deprotect the desired fraction using 4M HCl in dioxane to yield the enantiopure 1-aminohexan-3-ol hydrochloride salt.
Protocol B: Diastereomeric Salt Formation
A robust, scalable method for isolating the (S)-enantiomer without protecting groups.
-
Dissolve 50 mmol of racemic 1-aminohexan-3-ol in 50 mL of hot methanol (60°C).
-
In a separate flask, dissolve 25 mmol (0.5 equiv) of L-(+)-Tartaric acid in 50 mL of hot methanol.
-
Slowly add the tartaric acid solution to the amino alcohol solution under vigorous stirring.
-
Allow the mixture to cool to room temperature at a rate of 5°C per hour to promote selective nucleation.
-
Self-Validation: Once crystals form, filter a small sample, neutralize with 1M NaOH, extract with DCM, and run chiral GC to verify the diastereomeric excess (de) is >90%.
-
If de is sufficient, filter the bulk crystals, wash with cold methanol, and dry. Recrystallize once from methanol/water (9:1) to achieve >99% ee.
Quantitative Data & Performance Metrics
The following table summarizes the expected outcomes and operational parameters for the primary resolution methodologies.
| Resolution Method | Resolving Agent / Catalyst | Solvent System | Temp (°C) | Target Enantiomer | Max Theoretical Yield | Typical ee (%) |
| EKR (O-Acylation) | CALB + Vinyl Acetate | Toluene | 40 | (S)-Alcohol (unreacted) | 50% | >98% |
| DKR (Dynamic) | CALB + Ruthenium Catalyst | Toluene | 70 | (R)-Acetate | 100% | >95% |
| Diastereomeric Salt | L-(+)-Tartaric Acid | Methanol | 20 | (S)-Amine Tartrate | 50% | 92 - 99% |
Note: Dynamic Kinetic Resolution (DKR) utilizes an in-situ ruthenium-catalyzed racemization of the unreacted alcohol, allowing yields to surpass the 50% kinetic limit[4].
Visualizing the Resolution Workflows
Workflow for the Enzymatic Kinetic Resolution of N-Boc-1-Aminohexan-3-ol.
Logical decision tree for troubleshooting low ee% during enzymatic resolution.
Troubleshooting & FAQs
Q1: During enzymatic resolution, I am seeing multiple product peaks on my HPLC, and the enantioselectivity is completely lost. What is happening? A1: You likely attempted the resolution on the unprotected amino alcohol. The primary amine is highly nucleophilic and will undergo spontaneous, non-enzymatic chemical amidation with the acyl donor (vinyl acetate). This side reaction is not stereoselective. You must mask the amine with a protecting group (like N-Boc or N-Cbz) prior to introducing the lipase[2].
Q2: My EKR reaction stalls at 20% conversion. How do I push it to the 50% target? A2: A stalled reaction usually indicates enzyme deactivation or an unfavorable thermodynamic equilibrium. First, ensure your toluene is strictly anhydrous; excess water hydrolyzes the acyl donor. Second, verify the activity of your CALB batch. If the enzyme is active, consider switching the acyl donor from vinyl acetate to isopropenyl acetate, which produces acetone as a byproduct instead of acetaldehyde (which can sometimes inhibit lipases)[3].
Q3: How can I overcome the 50% maximum yield limitation of standard kinetic resolution? A3: You can implement a Dynamic Kinetic Resolution (DKR). By adding a ruthenium-based racemization catalyst (e.g., Shvo's catalyst) to the CALB reaction mixture, the unreacted, slower-reacting (S)-enantiomer is continuously racemized back to the (R)-enantiomer in situ. This allows the lipase to eventually convert up to 100% of the racemic starting material into the desired (R)-acetate[4].
Q4: In Protocol B (Diastereomeric Salt Formation), my solution turns cloudy but fails to yield distinct crystals. What is the remedy? A4: This is known as "oiling out," where the salt forms a separate liquid phase rather than crystallizing. This happens when the solvent is too non-polar or the cooling rate is too rapid. Re-heat the mixture until homogeneous, add 5-10% (v/v) of water to the methanol to increase the solubility threshold, and cool the system much slower (e.g., 2°C per hour). Seeding the solution with a pure crystal of the desired diastereomeric salt at the cloud point will also force crystallization over oiling out.
References
- Benchchem. "Technical Support Center: Resolution of Racemic 1-Aminohex-5-en-3-ol." Benchchem.
- ACS Publications. "Ruthenium- and Enzyme-Catalyzed Dynamic Kinetic Resolution of Secondary Alcohols." Journal of the American Chemical Society.
- PMC. "Lipase-Catalyzed Strategies for the Preparation of Enantiomeric THIQ and THβC Derivatives: Green Aspects.
- ResearchGate. "A polyketide-based biosynthetic platform for diols, amino alcohols and hydroxy acids." bioRxiv.
Sources
Key considerations for scaling up the synthesis of chiral amino alcohols.
Welcome to the Process Chemistry Technical Support Center . As a Senior Application Scientist, I have structured this guide to address the critical thermodynamic, kinetic, and mechanistic challenges encountered when scaling up the synthesis of chiral amino alcohols.
Chiral amino alcohols are indispensable synthons in modern pharmacology, serving as the backbone for beta-blockers, sphingolipids, and numerous active pharmaceutical ingredients (APIs). However, transitioning from milligram-scale discovery to multi-kilogram production introduces severe bottlenecks in heat transfer, catalyst stability, and enantiomeric excess (ee) preservation.
Below is our comprehensive troubleshooting guide, structured to provide immediate, field-proven solutions to your scale-up challenges.
Module 1: Chemocatalysis & Asymmetric Hydrogenation
Q1: During the scale-up of Ru-catalyzed asymmetric hydrogenation of α -amino ketones, we observe a significant drop in enantiomeric excess (ee) compared to our lab-scale results. What causes this, and how do we fix it?
The Causality: At scale, prolonged heating and mass transfer limitations extend reaction times. During this window, the free base of the α -amino ketone undergoes rapid enolization, leading to pre-reduction racemization. Furthermore, free α -amino ketones are highly unstable and prone to self-condensation into pyrazines[1]. The Solution: You must prevent the free base from existing in the bulk solution for extended periods.
-
Salt Stabilization: Maintain the substrate as a hydrochloride salt until the exact moment of reduction.
-
Dynamic Kinetic Resolution (DKR): Transition to an Ir-(S)-f-phamidol catalyst system. This system rapidly and intentionally equilibrates the enantiomers of a racemic α -amino ketone while selectively hydrogenating only one enantiomer. This allows for the divergent and anti-selective formation of chiral amino alcohols with >99% ee and >99:1 dr, even at the gram/kilogram scale[2].
Q2: We are scaling up a Direct Asymmetric Reductive Amination (DARA) of an aryl methyl ketone using ammonia and a Ru catalyst. The reaction stalls at 60% conversion. Why?
The Causality: Primary amines generated during the reaction strongly coordinate to the ruthenium metal center. This poisons the catalyst by occupying the active sites, blocking subsequent substrate coordination. Additionally, competitive direct reduction of the ketone to an alcohol acts as a parasitic side reaction[3]. The Solution: Modulate the electronic and steric environment of the catalyst while buffering the system. Switch to a sterically bulky, electron-rich ligand such as dtbm-Segphos (e.g., Ru(OAc)2(R)-dtbm-Segphos ). Crucially, add NH4Cl to the reaction mixture. The weakly acidic ammonium chloride protonates the product amine in situ, converting it to an ammonium salt that cannot bind to the metal center, pushing conversions to >95% on multi-kilogram scales[3].
Module 2: Biocatalysis & Enzyme Engineering
Q3: In our biocatalytic route using Ketoreductases (KREDs) at 100 g/L substrate loading, the reaction equilibrium shifts backward, stalling the process. How can we drive it to completion?
The Causality: KREDs require a continuous supply of hydrides from a cofactor (e.g., NADH/NADPH). At high substrate loadings (100 g/L), the oxidized cofactor rapidly accumulates, causing severe product inhibition and thermodynamic stalling[4]. The Solution: Implement a robust, solvent-driven cofactor recycling system. Utilize engineered Ssal-KREDs (which lack a Rossmann-fold motif) that are highly tolerant to elevated concentrations of isopropanol (iPrOH). By flooding the system with iPrOH, it acts as a cheap, sacrificial hydride donor. The continuous evaporation of the acetone byproduct physically removes it from the system, driving the thermodynamic equilibrium strictly toward the target chiral secondary alcohol[4].
Scale-Up Strategy Visualization
To assist in route scouting, use the following decision matrix to determine the optimal catalytic approach based on your substrate and process constraints.
Decision matrix for selecting scale-up synthesis routes for chiral amino alcohols.
Quantitative Data: Scale-Up Metrics Comparison
When transitioning to pilot-plant scale, process chemists must balance enantioselectivity with volumetric productivity. The table below summarizes the operational metrics of the three primary scale-up methodologies.
| Methodology | Catalyst / Enzyme System | Typical Substrate Loading | Enantioselectivity (ee) | Key Scale-Up Challenge | Industrial Application |
| Asymmetric Hydrogenation (ATH) | Ru-BINAP or Ir-f-phamidol | 10–50 g/L | >99% | High-pressure H₂ handling, pyrazine formation | Precursors for metaraminol, fluoxetine[2][5] |
| Direct Asymmetric Reductive Amination | Ru(OAc)2(R)-dtbm-Segphos | 50–100 g/L | >93% | Catalyst poisoning by primary amines | Pharmaceutically relevant primary chiral amines[3] |
| Biocatalytic Reduction | Engineered KREDs | 100–150 g/L | >99% | Cofactor regeneration, downstream emulsion | Ipatasertib precursors, green chemistry APIs[4] |
Standard Operating Procedure: Scale-Up Asymmetric Transfer Hydrogenation (ATH)
To ensure a self-validating system, the following protocol for the ATH of α -amino ketones incorporates mandatory In-Process Controls (IPCs) to prevent downstream purification failures.
Objective: Chemoselective reduction of an α -amino ketone to a chiral secondary alcohol without high-pressure hydrogen gas[1].
Step 1: Substrate Stabilization (Salt Formation)
-
Action: Dissolve the α -amino ketone free base in a mixture of Dichloromethane (DCM) and Methanol. Slowly add 1.1 equivalents of HCl (gas or concentrated aqueous).
-
Causality: This locks the amine lone pair, preventing nucleophilic attack on adjacent ketone molecules (pyrazine formation) and halting base-catalyzed enolization (racemization)[1].
Step 2: Catalyst Activation & Azeotrope Preparation
-
Action: In a rigorously degassed, inert reactor, charge the Noyori Catalyst: [RuCl(p-cymene)((R,R)-TsDPEN)]. Prepare a Formic Acid / Triethylamine (5:2 molar ratio) azeotrope.
-
Causality: The 5:2 azeotrope serves as a safe, liquid hydride source, eliminating the severe flammability and engineering risks associated with high-pressure H2 gas at the pilot scale[1].
Step 3: Reaction Execution & Thermal Control
-
Action: Dose the azeotrope into the reactor containing the substrate and catalyst. Maintain the jacket temperature strictly between 25–30 °C.
-
Causality: The transfer of hydrides from formic acid generates CO2 gas. Exceeding 30 °C will cause violent outgassing, leading to reactor overpressurization and potential loss of containment.
Step 4: In-Process Control (IPC) Validation
-
Action: After 4 hours, pull a sample for chiral HPLC analysis.
-
Self-Validating Gate: Do NOT proceed to workup unless conversion is >99%. Why? Unreacted α -amino ketone and the product chiral amino alcohol have nearly identical polarity profiles, making chromatographic separation at scale economically unviable. If conversion is <99%, spike with an additional 0.1 mol% catalyst.
Step 5: Workup and Phase Separation
-
Action: Quench the reaction with water. Adjust the aqueous phase to pH 8.5 using Na2CO3 to liberate the free amino alcohol. Extract with Ethyl Acetate.
-
Causality: A pH precisely at 8.5 ensures the amino group is deprotonated for organic extraction, while avoiding highly basic conditions (pH >10) that can cause epimerization of sensitive adjacent stereocenters.
References
-
Development and Scale-Up of a Direct Asymmetric Reductive Amination with Ammonia Source: ACS Catalysis URL:[Link]
-
Effective engineering of a ketoreductase for the biocatalytic synthesis of an ipatasertib precursor Source: Nature Communications (via NIH) URL:[Link]
-
Enantioselective and divergent construction of chiral amino alcohols and oxazolidin-2-ones via Ir-f-phamidol-catalyzed dynamic kinetic asymmetric hydrogenation Source: Chinese Chemical Letters URL:[Link]
-
Chiral Catalysts (Asymmetric Hydrogenation of Amino Ketones) Source: ResearchGate URL:[Link]
Sources
Validation & Comparative
Chiral HPLC methods for separating enantiomers of 1-Aminohexan-3-ol.
Title : High-Resolution Chiral HPLC Strategies for 1-Aminohexan-3-ol: A Comparative Guide
Introduction 1-Aminohexan-3-ol is an aliphatic amino alcohol of increasing importance, particularly as a building block in engineered polyketide-based biosynthetic platforms [1]. However, separating its enantiomers presents a distinct analytical challenge. Unlike aromatic amines, 1-aminohexan-3-ol lacks a strong chromophore for UV detection and is devoid of π-π interaction sites. This renders traditional Pirkle-type chiral stationary phases (CSPs) largely ineffective without prior derivatization [2].
As a Senior Application Scientist, I approach this separation by evaluating the causality of molecular interactions: the primary amine provides an anchor for host-guest complexation or hydrogen bonding, while the hydroxyl group and aliphatic chain dictate steric and hydrophobic interactions. This guide objectively compares direct and indirect HPLC methodologies to help you select the optimal system for your laboratory's detection capabilities and throughput requirements.
Strategic Workflow for Amino Alcohol Separation
Workflow for Chiral HPLC Separation of 1-Aminohexan-3-ol.
Comparative Analysis of Separation Strategies
1. Direct Separation: Crown Ether CSPs (e.g., CrownSil) Mechanism of Action: Crown ether phases rely on the host-guest complexation of the primary ammonium group (-NH3+) inside the cavity of an 18-crown-6 ring [3]. Causality & Performance: Because 1-aminohexan-3-ol is a primary amine, it is an ideal candidate for this phase. The mobile phase must be acidic (typically containing perchloric acid or trifluoroacetic acid) to ensure the amine is fully protonated. While enantioselectivity is excellent, the lack of a chromophore on the analyte requires Evaporative Light Scattering Detection (ELSD) or Mass Spectrometry (MS).
2. Direct Separation: Macrocyclic Antibiotics (e.g., Teicoplanin / Poroshell 120 Chiral-T) Mechanism of Action: Glycopeptide-based CSPs utilize a combination of hydrogen bonding, steric hindrance, and dipole-dipole interactions within their basket-like structures [4]. Causality & Performance: Superficially porous particles (like the Agilent InfinityLab Poroshell 120 Chiral-T) provide high efficiency at lower backpressures. They are highly compatible with MS-friendly reversed-phase mobile phases (e.g., methanol/ammonium formate), making them superior for high-throughput LC-MS screening of aliphatic amino alcohols [5].
3. Indirect Separation: Pre-Column Derivatization Mechanism of Action: Reacting the primary amine with a chiral derivatizing agent (CDA) such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) or cyanuric chloride derivatives converts the enantiomers into diastereomers [6]. Causality & Performance: The nucleophilic substitution introduces a strong chromophore (enabling standard UV detection at ~230-340 nm) and bulky aromatic groups that enhance hydrophobic interactions. The resulting diastereomers can be baseline-resolved on standard, inexpensive achiral C18 columns [2].
Quantitative Performance Comparison
| Methodology / CSP | Detection Mode | Typical Mobile Phase | Resolution (Rs) | Analysis Time | Key Advantage |
| CrownSil (+) | ELSD / MS | Methanol / Water + 0.1% HClO4 | > 2.0 | 15 - 20 min | Highest enantioselectivity for primary amines. |
| Poroshell 120 Chiral-T | MS / ELSD | Methanol / Ammonium Formate | 1.5 - 2.5 | < 5 min | Ultra-fast, MS-compatible, robust particle. |
| Marfey's Deriv. + C18 | UV (340 nm) | Acetonitrile / Water + 0.1% TFA | > 2.5 | 25 - 45 min | Utilizes standard achiral columns and UV detectors. |
| Cyanuric Chloride + C18 | UV (230 nm) | Acetonitrile / Water + 0.1% TFA | 1.8 - 2.2 | ~ 45 min | High resolution, tunable chiral auxiliaries. |
Self-Validating Experimental Protocols
To ensure reproducibility, the following protocols are designed as self-validating systems. Each critical step includes a mechanistic justification (causality) and a built-in validation check.
Protocol 1: Direct LC-MS Separation via Macrocyclic Antibiotic CSP This protocol leverages the Agilent InfinityLab Poroshell 120 Chiral-T column (2.7 µm, 2.1 x 100 mm) for rapid, direct analysis.
-
Mobile Phase Preparation: Prepare a 100 mM Ammonium Formate buffer adjusted to pH 3.0 with formic acid. Mix with Methanol (HPLC grade) in a 20:80 (Buffer:MeOH) ratio. Causality: The acidic pH ensures the amine of 1-aminohexan-3-ol is protonated, enabling ionic interactions with the stationary phase, while the high organic content facilitates rapid mass transfer and efficient MS desolvation.
-
Column Equilibration: Flush the column with the mobile phase at 0.4 mL/min for at least 20 column volumes. Validation Check: Monitor the MS baseline (e.g., in positive ESI mode, m/z 118.1 for [M+H]+). A stable baseline with <5% fluctuation indicates complete equilibration.
-
Sample Preparation: Dissolve 1-aminohexan-3-ol in the mobile phase to a final concentration of 0.1 mg/mL.
-
Injection & Analysis: Inject 1 µL. Maintain column temperature at 25°C. Causality: Temperature control is critical in chiral chromatography; lower temperatures generally increase enantioselectivity (α) but may broaden peaks due to slower kinetics. 25°C provides an optimal balance.
Protocol 2: Indirect UV Separation via Marfey's Reagent This protocol is ideal for laboratories lacking LC-MS capabilities, utilizing a standard C18 column (e.g., 5 µm, 4.6 x 250 mm).
-
Derivatization Reaction: To 50 µL of 1-aminohexan-3-ol solution (50 mM in water), add 100 µL of Marfey's reagent (1% w/v in acetone) and 20 µL of 1 M NaHCO3. Causality: The basic sodium bicarbonate deprotonates the primary amine, making it a strong nucleophile to attack the fluorinated aromatic ring of Marfey's reagent.
-
Incubation: Heat the mixture at 40°C for 1 hour.
-
Quenching: Stop the reaction by adding 20 µL of 1 M HCl. Validation Check: The solution should shift slightly in color, and the cessation of the reaction prevents degradation of the newly formed diastereomers.
-
Dilution & Injection: Dilute with 810 µL of mobile phase (e.g., 50:50 Acetonitrile:Water with 0.1% TFA). Inject 10 µL onto the C18 column.
-
Detection: Monitor UV absorbance at 340 nm. Causality: The dinitrophenyl group introduced by Marfey's reagent absorbs strongly at 340 nm, completely bypassing the analyte's inherent lack of a chromophore.
References
-
ResearchGate. "A polyketide-based biosynthetic platform for diols, amino alcohols and hydroxy acids." Available at: [Link]
-
Regis Technologies. "Crown-Ether Chiral Stationary Phases." Available at: [Link]
-
MDPI. "Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods." Available at: [Link]
-
Agilent Technologies. "Chiral Analysis of Hydrophobic Amino Acids with Agilent InfinityLab Poroshell 120 Chiral-T Columns." Available at: [Link]
-
AKJournals. "Enantioseparation of Amino Alcohols by Reversed-Phase High-Performance Liquid Chromatography Using Cyanuric Chloride." Available at: [Link]
High-Resolution Techniques for Determining the Enantiomeric Excess of 1-Aminohexan-3-ol: A Comparative Guide
Determining the enantiomeric excess (ee) of 1-aminohexan-3-ol presents a unique analytical challenge. As a 1,3-amino alcohol, this molecule possesses two highly polar functional groups (a primary amine at C1 and a secondary hydroxyl at C3) and completely lacks a UV-absorbing chromophore. These structural features render standard direct UV-HPLC methods ineffective and cause severe peak tailing on bare chromatographic phases due to hydrogen bonding.
To achieve accurate, reproducible ee quantification, analytical scientists must employ techniques that either mask these polar groups, leverage specialized chiral selectors, or utilize spectroscopic derivatization. This guide objectively compares three field-proven methodologies—Chiral GC-MS, HPLC via pre-column derivatization, and 19F NMR spectroscopy—detailing the mechanistic causality and self-validating protocols for each.
Decision matrix for selecting the optimal ee determination workflow for 1-aminohexan-3-ol.
Technique 1: Chiral Gas Chromatography (GC-MS)
The Volatility & Resolution Approach
Mechanistic Causality: Gas chromatography offers exceptional theoretical plate counts, making it ideal for resolving closely eluting enantiomers. However, injecting free 1-aminohexan-3-ol directly into a GC results in irreversible adsorption and severe peak tailing because the free -NH2 and -OH groups hydrogen-bond strongly with the silanol groups on the column matrix. To circumvent this, acylation with Trifluoroacetic anhydride (TFAA) masks both polar groups. This dual-derivatization significantly increases the molecule's volatility and yields sharp, symmetrical peaks. This specific GC-MS approach has been successfully validated for quantifying >99% ee of 1-aminohexan-3-ol in biosynthetic pathway engineering[1].
Self-Validating Protocol:
-
Sample Preparation: Dissolve 1 mg of 1-aminohexan-3-ol in 500 µL of anhydrous dichloromethane (DCM).
-
Derivatization: Add 50 µL of TFAA and 10 µL of anhydrous pyridine (acting as an acid scavenger). Incubate the sealed vial at 60°C for 30 minutes to form the N,O-bis-trifluoroacetyl derivative.
-
Workup: Evaporate the solvent under a gentle stream of nitrogen to remove excess reagent. Reconstitute the residue in 1 mL of GC-grade hexane.
-
Analysis: Inject 1 µL into a GC-MS equipped with a chiral capillary column (e.g., Hydrodex β-TBDAc or Chiraldex B-DM). Utilize a temperature gradient starting at 80°C, ramping at 2°C/min to 160°C.
-
System Validation: Crucial Step — Prior to analyzing the unknown, inject a derivatized racemic standard of 1-aminohexan-3-ol. You must confirm baseline separation (Resolution, Rs ≥ 1.5) of the (R) and (S) enantiomers to validate the column's chiral recognition capacity.
Technique 2: HPLC via Pre-Column Derivatization (OPA / Chiral Thiol)
The Fluorescence & Diastereomer Approach
Mechanistic Causality: Direct chiral HPLC of aliphatic amino alcohols is notoriously difficult due to the lack of a UV chromophore. While specialized crown ether columns (e.g., CROWNPAK CR-I(+)) can separate primary amines using Mass Spectrometry or ELSD[2], pre-column derivatization offers a highly accessible route for labs equipped with standard LC-Fluorescence systems. Reacting the primary amine of 1-aminohexan-3-ol with o-phthalaldehyde (OPA) and a chiral thiol (such as N-acetyl-L-cysteine, NAC) rapidly forms highly fluorescent diastereomeric isoindoles[3]. Because the resulting molecules are diastereomers rather than enantiomers, they possess different physicochemical properties and can be easily resolved on standard, inexpensive achiral reversed-phase C18 columns.
Workflow for OPA/chiral thiol pre-column derivatization and HPLC fluorescence analysis.
Self-Validating Protocol:
-
Reagent Preparation: Prepare a fresh solution of 10 mM OPA and 15 mM NAC in methanol. (Note: OPA reagents degrade via oxidation; prepare daily).
-
Buffering: Dissolve the 1-aminohexan-3-ol sample in 0.1 M sodium borate buffer (pH 9.5). The high pH ensures the primary amine is fully deprotonated and nucleophilic.
-
Reaction: Mix 100 µL of the sample solution with 100 µL of the OPA/NAC reagent. Vortex and let stand at room temperature for exactly 2 minutes.
-
Analysis: Immediately inject onto a C18 reversed-phase column. Elute using a gradient of 50 mM sodium acetate (pH 5.9) and methanol.
-
Detection: Monitor via fluorescence (Excitation: 340 nm, Emission: 450 nm).
-
System Validation: Because OPA-isoindole derivatives can degrade over time, strict timing between derivatization and injection is required. Run a reagent blank to ensure no interfering artifact peaks exist, followed by a racemic standard to confirm diastereomeric resolution.
Technique 3: 19F NMR Spectroscopy (Mosher's Method)
The Spectroscopic & Structural Approach
Mechanistic Causality: When chromatographic methods face complex matrix interferences, or when the absolute stereochemical configuration must be assigned alongside the ee, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard. Derivatization of the amino alcohol with enantiopure (R)- and (S)-α-methoxy-α-trifluoromethylphenylacetyl chloride (MTPA-Cl, Mosher's acid chloride) yields diastereomeric amides/esters[4]. The anisotropic shielding effect of the MTPA phenyl ring causes distinct chemical shift differences (Δδ) between the diastereomers. For 1-aminohexan-3-ol, 19F NMR is particularly powerful: the CF3 group provides a sharp, distinct singlet free from any background proton interference, allowing for highly precise integration.
Self-Validating Protocol:
-
Reaction Setup: In an NMR tube, dissolve 5 mg of 1-aminohexan-3-ol in 0.5 mL of anhydrous CDCl3. Add 2 equivalents of deuterated pyridine and a catalytic amount of 4-dimethylaminopyridine (DMAP).
-
Derivatization: Add 2.5 equivalents of (R)-MTPA-Cl. The excess ensures complete reaction at both the -NH2 and -OH sites, forming the bis-Mosher derivative.
-
Incubation: Allow the reaction to proceed at room temperature for 1 to 2 hours.
-
Acquisition: Acquire a 19F NMR spectrum with proton decoupling. Critical parameter: Ensure the relaxation delay (D1) is set to at least 5 seconds to allow for complete relaxation of the fluorine nuclei, ensuring quantitative integration.
-
Calculation: Identify the distinct CF3 singlets for the major and minor diastereomers (typically located around -71 ppm). Calculate ee using the integration areas: ee (%) =[(Area Major - Area Minor) / (Area Major + Area Minor)] × 100.
-
System Validation: The absence of unreacted MTPA-Cl signals (which appear at a distinct chemical shift) confirms the reaction has gone to completion, validating the integration ratio.
Quantitative Comparison of Techniques
To assist in selecting the optimal workflow for your laboratory's capabilities, the following table summarizes the operational metrics of each technique:
| Feature | Chiral GC-MS | HPLC (OPA Derivatization) | 19F NMR (Mosher's Method) |
| Analyte State | Volatile Derivative (TFAA) | Fluorescent Diastereomer | Soluble Diastereomer |
| Detection Method | Mass Spectrometry (MS) | Fluorescence (Ex 340/Em 450) | 19F NMR Spectroscopy |
| Resolution Power | Very High (Capillary Column) | High (C18 Achiral Column) | Absolute (Spectroscopic Δδ) |
| Analysis Time | 20–30 mins per run | 15–20 mins per run | ~5 mins (post-derivatization) |
| Primary Advantage | Ideal for crude biological matrices and high-throughput screening | Uses standard, inexpensive LC equipment available in most labs | Provides absolute stereochemical proof and structural confirmation |
| Key Limitation | Requires thermal stability of the derivative | Time-sensitive derivative stability requires precise autosampler timing | Requires milligram quantities and expensive deuterated solvents |
References
-
A polyketide-based biosynthetic platform for diols, amino alcohols and hydroxy acids. eScholarship / Nature Communications. Validates the use of chiral GC-MS for determining the >99% ee of biosynthesized 1-aminohexan-3-ol. 1
-
Chiral chromatographic analysis of amino acids with pre-column derivatization by o-phthalaldehyde: improving the determination of enantiomers using ion-pair reagents. Acta Naturae. Details the mechanisms and protocols for OPA/chiral thiol derivatization of amino compounds for fluorescence HPLC detection. 3
-
Chiral column takes the crown for supercritical enantioseparation of primary amines. Wiley. Discusses the application of Crownpak CR-I(+) stationary phases for the direct enantioseparation of primary amines without derivatization.2
-
Simple Boronic Acid Based NMR Protocols for Determining the Enantiomeric Excess of Chiral Amines, Hydroxylamines and Amino Alcohols. University of Bath. Comprehensive review of Mosher's acid derivatization and NMR protocols for analyzing chiral amino alcohols. 4
Sources
- 1. escholarship.org [escholarship.org]
- 2. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 3. Chiral chromatographic analysis of amino acids with pre-column derivatization by o -phthalaldehyde: improving the determination of enantiomers using ion-pair reagents - Panin - Acta Naturae [actanaturae.ru]
- 4. purehost.bath.ac.uk [purehost.bath.ac.uk]
A Comparative Study of Catalytic Systems for the Synthesis of Chiral Amino Alcohols
Chiral amino alcohols are indispensable structural motifs in modern medicinal chemistry, serving as the backbone for numerous active pharmaceutical ingredients (APIs), including β -blockers, sphingosine derivatives, and anti-tuberculosis agents like ethambutol[1]. The synthesis of these vicinal stereocenters presents a persistent challenge: how to achieve absolute control over both enantioselectivity and diastereoselectivity while maintaining scalability and atom economy.
This guide provides an objective, data-driven comparison of the three preeminent catalytic methodologies used in the synthesis of amino alcohols: Transition-Metal Catalyzed Asymmetric Hydrogenation , Organocatalysis (Direct Asymmetric Mannich) , and Biocatalytic Enzymatic Cascades . By examining the mechanistic causality, experimental protocols, and performance metrics of each system, this guide equips drug development professionals with the insights needed to select the optimal synthetic route.
Transition-Metal Catalyzed Asymmetric Hydrogenation (AH)
Transition-metal catalysis, particularly utilizing Ruthenium (Ru), Iridium (Ir), or Rhodium (Rh) complexes, remains the industrial workhorse for synthesizing chiral amino alcohols from α -amino ketones or esters. The most powerful iteration of this approach employs Dynamic Kinetic Resolution (DKR) [2][3].
Mechanistic Causality
In a DKR process, a racemic starting material (e.g., an α -amino ketone) is continuously racemized in situ by a mild base. The chiral transition-metal catalyst—often utilizing a rigid bidentate ligand like BINAP or f-phamidol—creates a highly specific chiral pocket. Because the hydrogenation rate of one enantiomer (the "matched" substrate) is orders of magnitude faster than the other, the entire racemic mixture is funneled into a single, enantioenriched diastereomer[2]. The outer-sphere mechanism, where both the metal hydride and a ligand N-H proton are transferred simultaneously to the carbonyl group, ensures high stereocontrol[3].
Dynamic Kinetic Resolution (DKR) pathway in transition-metal catalyzed asymmetric hydrogenation.
Experimental Protocol: Ru-Catalyzed DKR of α -Amino Esters
Protocol validated for the synthesis of β -substituted β -aminoethanols[2].
-
Preparation: In an argon-filled glovebox, charge a stainless-steel autoclave with the racemic α -amino ester substrate (1.0 mmol).
-
Catalyst Loading: Add the ruthenabicyclic complex RuCl[(S)-daipena][(S)-xylbinap] at a Substrate/Catalyst (S/C) molar ratio of 500:1.
-
Base Addition: Add sodium tert-pentoxide ( t PenONa) (10 mol%) to facilitate in situ racemization.
-
Solvent: Dissolve the mixture in anhydrous, degassed 2-propanol (5.0 mL).
-
Hydrogenation: Seal the autoclave, purge with H2 gas three times, and pressurize to 15 atm. Stir the reaction mixture at 25 °C for 12–24 hours.
-
Validation: Vent the H2 gas carefully. Filter the mixture through a short pad of silica gel to remove the metal catalyst. Determine the conversion via 1 H NMR and the enantiomeric excess (ee) via chiral HPLC (e.g., Daicel Chiralcel OD-H column).
Organocatalysis: Direct Asymmetric Mannich Reaction
Organocatalysis offers a metal-free pathway to amino alcohol precursors ( β -amino aldehydes or ketones), which are subsequently reduced. L-Proline and its derivatives act as bifunctional catalysts, mimicking natural aldolases[4].
Mechanistic Causality
The reaction proceeds via an enamine intermediate. The secondary amine of L-proline condenses with the donor ketone/aldehyde to form a nucleophilic enamine. Simultaneously, the carboxylic acid moiety of proline activates the electrophilic imine (formed in situ from an aldehyde and an amine like p-anisidine) via hydrogen bonding. This highly organized, Zimmerman-Traxler-like transition state dictates strict facial selectivity, leading to excellent syn or anti diastereoselectivity depending on the specific catalyst geometry[4].
Proline-catalyzed direct asymmetric Mannich reaction cycle forming amino alcohol precursors.
Experimental Protocol: One-Pot Cross-Mannich & Reduction
Protocol validated for the synthesis of γ -amino alcohols[4].
-
Imine Formation: In a dry flask under nitrogen, dissolve the target aldehyde (1.0 mmol) and p-anisidine (1.1 mmol) in anhydrous DMSO (2.0 mL). Stir for 30 minutes at room temperature.
-
Catalysis: Add the donor ketone (5.0 mmol, excess) and L-proline (20 mol%). Stir vigorously at room temperature for 12–48 hours until TLC indicates complete consumption of the imine.
-
In Situ Reduction: Cool the reaction mixture to 0 °C. Add methanol (2.0 mL) followed by sodium borohydride ( NaBH4 , 2.0 mmol) portion-wise to reduce the resulting β -amino ketone to the corresponding amino alcohol.
-
Validation: Quench with saturated aqueous NH4Cl . Extract with ethyl acetate, dry over Na2SO4 , and purify via flash column chromatography. Determine diastereomeric ratio (dr) via 1 H NMR and ee via chiral stationary phase HPLC.
Biocatalysis: Enzymatic Cascades
Biocatalysis has emerged as a highly sustainable, exquisitely selective method for synthesizing chiral vicinal amino alcohols. By coupling engineered Ketoreductases (KREDs) and ω -Transaminases ( ω -TAs), researchers can achieve multi-step transformations in a single pot without intermediate isolation[5][6].
Mechanistic Causality
Enzymatic cascades rely on the absolute active-site specificity of biological catalysts. A KRED, utilizing NAD(P)H as a hydride source, performs a stereoselective reduction of a diketone to a chiral hydroxy ketone. Subsequently, an ω -TA, utilizing pyridoxal 5′-phosphate (PLP) as a cofactor, transfers an amino group from an inexpensive donor (e.g., isopropylamine) to the remaining carbonyl group. The spatial constraints of the enzyme pockets ensure that only specific stereoisomers are formed, often yielding >99% ee[5][7].
Dual-enzyme cascade utilizing KRED and TA for the synthesis of vicinal amino alcohols.
Experimental Protocol: KRED / ω -TA Cascade
Protocol validated for preparative-scale biocatalytic synthesis[6][7].
-
Buffer Preparation: Prepare 50 mL of sodium phosphate buffer (100 mM, pH 7.5) containing PLP (1 mM) and NAD+ (1 mM).
-
Cofactor Regeneration: Add isopropylamine (500 mM) as the amine donor (which also shifts the equilibrium) and a glucose/glucose dehydrogenase (GDH) system to recycle NAD(P)H.
-
Enzyme Loading: Add purified KRED (2 mg/mL) and engineered ω -TA (e.g., from Chromobacterium violaceum, 2 mg/mL).
-
Reaction: Add the prochiral diketone substrate (50 mM). Incubate in an orbital shaker at 30 °C and 150 rpm for 24 hours.
-
Validation: Adjust the pH to 11 using 1M NaOH to deprotonate the product. Extract with methyl tert-butyl ether (MTBE) (3 x 50 mL). Dry the organic phase and analyze conversion and ee via Gas Chromatography (GC) equipped with a chiral capillary column (e.g., CP-Chirasil-Dex CB).
Quantitative Data Comparison
The following table summarizes the performance metrics of the three catalytic systems based on recent literature data[1][2][3][4][5].
| Metric | Transition-Metal (Ru/Ir DKR) | Organocatalysis (Mannich) | Biocatalysis (KRED/TA) |
| Typical Enantioselectivity (ee) | 90% – >99% | 80% – 99% | >99% |
| Typical Diastereoselectivity (dr) | Up to 99:1 (anti or syn) | Moderate to High (up to 95:5) | Excellent (>99:1) |
| Catalyst Loading | 0.1 – 0.5 mol% (S/C up to 1000) | 10 – 20 mol% | 1 – 5 mg/mL (Enzyme) |
| Reaction Conditions | High Pressure (15-50 atm H2 ), 25 °C | Ambient Pressure, Room Temp | Aqueous Buffer, 30 °C, pH 7.5 |
| Substrate Scope | Broad (Aryl, Alkyl, Heteroaryl) | Limited by enamine/imine stability | Highly specific (requires engineered mutants) |
| Key Advantage | High turnover number (TON), scalable | Metal-free, operational simplicity | Perfect stereocontrol, green chemistry |
| Primary Limitation | Heavy metal toxicity, high-pressure equipment | High catalyst loading, longer reaction times | Narrow substrate scope per wild-type enzyme |
Strategic Recommendations
-
For Early-Stage Drug Discovery: Organocatalysis is highly recommended. The operational simplicity, lack of specialized high-pressure equipment, and avoidance of heavy metals make it ideal for rapidly generating small libraries of amino alcohol derivatives for structure-activity relationship (SAR) studies.
-
For Process Chemistry & Scale-Up: Transition-Metal Catalyzed DKR remains the gold standard. The exceptionally low catalyst loading (high TON) and broad substrate scope make it economically viable for multi-kilogram API manufacturing, provided the facility is equipped for high-pressure hydrogenation.
-
For Next-Generation Sustainable Manufacturing: Biocatalytic Cascades represent the future. If a specific API is moving toward commercialization, investing in the directed evolution of KREDs and TAs pays off by eliminating toxic solvents, operating at ambient conditions, and achieving near-perfect stereopurity.
References
-
Asymmetric Hydrogenation of α -Amino Esters into Optically Active β -Amino Alcohols through Dynamic Kinetic Resolution Catalyzed by Ruthenabicyclic Complexes. Organic Letters - ACS Publications.[Link]
-
Enantioselective and divergent construction of chiral amino alcohols and oxazolidin-2-ones via Ir-f-phamidol-catalyzed dynamic kinetic asymmetric hydrogenation. Chinese Journal of Catalysis.[Link]
-
Enantioselective Carboetherification/Hydrogenation for the Synthesis of Amino Alcohols via a Catalytically Formed Chiral Auxiliary. Journal of the American Chemical Society.[Link]
-
The Direct Catalytic Asymmetric Mannich Reaction. Accounts of Chemical Research.[Link]
-
Transaminase biocatalysis: optimization and application. Green Chemistry.[Link]
-
A Multidisciplinary Approach Toward the Rapid and Preparative-Scale Biocatalytic Synthesis of Chiral Amino Alcohols: A Concise Transketolase-/ ω -Transaminase-Mediated Synthesis. Organic Process Research & Development.[Link]
-
Parallel Interconnected Kinetic Asymmetric Transformation (PIKAT) with an Immobilized ω -Transaminase in Neat Organic Solvent. Catalysts (PMC).[Link]
-
Enantioselective Synthesis of Chiral Vicinal Amino Alcohols Using Amine Dehydrogenases. ResearchGate.[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. html.rhhz.net [html.rhhz.net]
- 4. scribd.com [scribd.com]
- 5. Transaminase biocatalysis: optimization and application - Green Chemistry (RSC Publishing) DOI:10.1039/C6GC02328B [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Parallel Interconnected Kinetic Asymmetric Transformation (PIKAT) with an Immobilized ω-Transaminase in Neat Organic Solvent - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 1-Aminohexan-3-ol: An Economic and Efficiency Analysis
Abstract
1-Aminohexan-3-ol is a vital chiral building block in organic synthesis, particularly valued in the development of pharmaceuticals and bioactive molecules.[1][2] Its bifunctional nature, possessing both an amino and a hydroxyl group, allows for diverse chemical modifications. The strategic importance of this 1,3-amino alcohol motif has driven the development of numerous synthetic strategies, ranging from classical multi-step procedures to modern catalytic and biocatalytic approaches.[3][4] This guide provides an in-depth comparative analysis of prominent synthesis strategies for 1-Aminohexan-3-ol, focusing on economic viability and process efficiency. We will delve into the mechanistic underpinnings of each route, present detailed experimental protocols, and offer quantitative and qualitative data to guide researchers, scientists, and drug development professionals in selecting the optimal pathway for their specific needs, whether for small-scale research or large-scale industrial production.
Introduction: The Significance of 1,3-Amino Alcohols
The 1,3-amino alcohol scaffold is a privileged structural motif found in a wide array of natural products and active pharmaceutical ingredients (APIs).[1] The precise spatial arrangement of the amino and hydroxyl groups is often critical for biological activity, making stereocontrolled synthesis a paramount objective. 1-Aminohexan-3-ol, with its simple alkyl chain, serves as a fundamental and versatile synthon for constructing more complex molecular architectures.[5] The selection of a synthetic route is a critical decision dictated by a trade-off between several factors: overall yield, cost of raw materials and catalysts, scalability, and, crucially, the required level of stereochemical purity.[6][7]
Comparative Analysis of Synthetic Strategies
We will explore four primary strategies for the synthesis of 1-Aminohexan-3-ol, each with distinct advantages and drawbacks.
Strategy 1: Reductive Amination of a β-Hydroxy Ketone
This is a robust and widely applicable method for synthesizing 1,3-amino alcohols. The strategy involves two key stages: the formation of a β-hydroxy ketone precursor, followed by its conversion to the target amino alcohol via reductive amination.
Causality and Experimental Choices: The initial aldol reaction to form the β-hydroxy ketone (3-hydroxyhexan-1-one) is a classic C-C bond-forming reaction. The subsequent reductive amination is a highly efficient method that combines the formation of an imine or enamine with its immediate reduction to the corresponding amine. Using ammonia and a reducing agent like hydrogen gas with a metal catalyst (e.g., Raney Nickel, Palladium) is common in industrial settings due to the low cost of ammonia and the high efficiency of catalytic hydrogenation.[5][8] This approach minimizes the handling of potentially unstable imine intermediates.
Economic & Efficiency Analysis:
-
Cost: This route generally utilizes inexpensive starting materials and reagents.
-
Efficiency: Yields can be high, but the two-step process reduces overall step economy.[6]
-
Scalability: Highly scalable and suitable for industrial production.
-
Stereocontrol: The reduction step can generate diastereomers. Achieving high stereoselectivity often requires chiral catalysts or auxiliaries, which can increase costs.
Logical Workflow: Reductive Amination Pathway
Caption: Reductive amination of a β-hydroxy ketone precursor.
Strategy 2: Reduction of a β-Enaminoketone
This pathway offers a streamlined approach by first forming a stable β-enaminoketone intermediate, which is then reduced to afford the target 1,3-amino alcohol.
Causality and Experimental Choices: The initial step involves the condensation of a 1,3-diketone (e.g., hexane-1,3-dione) with an amine source, such as benzylamine or, for asymmetric synthesis, a chiral amine like (S)-α-methylbenzylamine.[2][9] This reaction typically proceeds in high yield. The subsequent reduction of the ketone functionality is the critical step. The choice of reducing agent dictates the diastereoselectivity. Strong hydride donors like lithium aluminum hydride (LAH) or sodium in alcohol are effective but can have poor selectivity and pose safety challenges on a large scale.[2][5]
Economic & Efficiency Analysis:
-
Cost: The cost is largely dependent on the choice of the amine and the reducing agent.
-
Efficiency: This two-step process generally provides good to high yields.[9]
-
Scalability: The use of hazardous reagents like LAH can complicate large-scale synthesis.
-
Stereocontrol: The diastereoselectivity of the reduction can be influenced by the steric bulk of the enamine substituent, offering a handle for stereocontrol.[9]
Logical Workflow: β-Enaminoketone Reduction Pathway
Caption: Palladium-catalyzed synthesis of syn-1,3-amino alcohols.
Strategy 4: Biocatalytic Cascade Reaction
Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. [10]A chemoenzymatic cascade can provide access to all four diastereomers of a 1,3-amino alcohol from a simple precursor. [4] Causality and Experimental Choices: This strategy employs a sequence of enzymatic reactions. For instance, a keto reductase (KRED) can asymmetrically reduce a β-diketone to a chiral β-hydroxy ketone. Subsequently, an amine transaminase (ATA) can convert the ketone functionality into a primary amine with high enantioselectivity. [4][11]By selecting from a panel of enantiocomplementary KREDs and ATAs, one can selectively synthesize any of the four possible stereoisomers of the final product. The reactions are run in aqueous media under mild conditions (ambient temperature and pressure), which is a significant advantage. [10] Economic & Efficiency Analysis:
-
Cost: The main cost is associated with the enzymes, although they can often be immobilized and reused. [10]* Efficiency: Reaction yields are often very high (>95%), with exceptional enantiomeric excess (>99% ee). [10]* Scalability: Biocatalytic processes are highly scalable and are increasingly used in the pharmaceutical industry.
-
Stereocontrol: This is the key advantage. The high stereoselectivity of enzymes allows for the production of single enantiomers, which is often difficult to achieve with chemical methods. [4]
Logical Workflow: Biocatalytic Cascade
Caption: Selective synthesis of stereoisomers via an enzyme cascade.
Data Summary and Comparison
| Synthesis Strategy | Starting Materials | Key Reagents/Catalysts | Typical Yield | Stereoselectivity | Scalability | Relative Cost |
| Reductive Amination | Butanal, Acetaldehyde | NH₃, H₂, Raney Ni/Pd | Good-High | Low (Diastereomeric mixture) | Excellent | Low |
| β-Enaminoketone Reduction | Hexane-1,3-dione, Amine | NaBH₄, LAH | Good-High | Moderate (Substituent-dependent) | Moderate (Reagent hazard) | Low-Moderate |
| Allylic C-H Amination | Hex-1-en-4-ol | Pd(II) catalyst, Sulfoxide ligand | Good | Excellent (syn-selective) | Moderate | High |
| Biocatalytic Cascade | Hexane-2,4-dione | KRED, ATA enzymes | Very High (>95%) | Excellent (>99% ee) | Excellent | Moderate (Enzyme cost) |
Detailed Experimental Protocols
Protocol 1: Synthesis via β-Enaminoketone Reduction (Illustrative)
This protocol is adapted from general procedures for the synthesis of 1,3-amino alcohols and should be optimized for the specific substrate. [2][9] Step 1: Synthesis of (E)-4-(benzylamino)hex-3-en-2-one
-
To a solution of hexane-2,4-dione (1.0 eq.) in toluene, add benzylamine (1.0 eq.).
-
Fit the flask with a Dean-Stark apparatus and heat the mixture to reflux for 4-6 hours, or until water evolution ceases.
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure. The resulting crude β-enaminoketone is often of sufficient purity to be used directly in the next step.
Step 2: Reduction to 1-(benzylamino)hexan-3-ol
-
Dissolve the crude enaminoketone from Step 1 in a mixture of THF and isopropyl alcohol.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (NaBH₄) (2.0 eq.) portion-wise over 30 minutes, maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC until the starting material is consumed.
-
Carefully quench the reaction by the slow addition of water. Remove the organic solvents under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-protected amino alcohol. Debenzylation via catalytic hydrogenation would yield the final product.
Protocol 2: Biocatalytic Synthesis of (2R,4R)-4-aminohexan-2-ol (Illustrative)
This protocol is based on established methods for biocatalytic cascades and requires access to specific enzymes. [4]
-
Keto Reduction Step: In a temperature-controlled vessel, prepare a buffer solution (e.g., 100 mM potassium phosphate, pH 7.0) containing hexane-2,4-dione (1.0 eq.), a keto reductase (KRED) selective for the desired alcohol stereochemistry, and a cofactor regeneration system (e.g., glucose and glucose dehydrogenase for NADH recycling).
-
Incubate the reaction at a controlled temperature (e.g., 30 °C) with gentle agitation for 24 hours or until full conversion of the diketone is observed by GC or HPLC analysis.
-
Transamination Step: To the reaction mixture from the previous step, add an amine donor (e.g., isopropylamine), pyridoxal 5'-phosphate (PLP) cofactor, and an amine transaminase (ATA) selective for the desired amine stereochemistry.
-
Continue incubation at 30 °C for another 24-48 hours, monitoring the formation of the final amino alcohol product.
-
Upon reaction completion, acidify the mixture to pH 2 with HCl to precipitate the enzymes. Centrifuge to remove the protein pellet.
-
Adjust the pH of the supernatant to >10 with NaOH and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the highly pure chiral amino alcohol.
Conclusion and Recommendations
The optimal synthetic strategy for 1-Aminohexan-3-ol is highly dependent on the specific goals of the project.
-
For large-scale, cost-sensitive industrial production where stereochemistry is not the primary driver, reductive amination of a β-hydroxy ketone is likely the most economically viable route due to its use of inexpensive reagents and proven scalability.
-
For lab-scale synthesis requiring moderate stereocontrol , the reduction of a β-enaminoketone offers a reliable and straightforward pathway with opportunities for diastereoselective control based on the choice of amine and reducing agent.
-
For applications demanding high diastereoselectivity for the syn-isomer and where cost is less of a constraint, the palladium-catalyzed allylic C-H amination represents a state-of-the-art, atom-economical approach.
-
For the pharmaceutical industry , where obtaining a single, pure stereoisomer is critical, the biocatalytic cascade is unequivocally the superior method. It offers unparalleled stereoselectivity, high yields, and operates under environmentally benign conditions, aligning with the principles of green chemistry.
Researchers and process chemists must carefully weigh the trade-offs between cost, yield, scalability, and the critical need for stereochemical purity when selecting a synthetic strategy for 1-Aminohexan-3-ol and its derivatives.
References
- BenchChem. (n.d.). Comparative Analysis of Synthetic Routes to 1-Aminohex-5-en-3-ol.
- BenchChem. (n.d.). "1-Aminohex-5-en-3-ol" CAS number and molecular formula.
- BenchChem. (n.d.). Asymmetric Synthesis Using "1-Aminohex-5-en-3-ol" Derivatives: Application Notes and Protocols.
- Smolecule. (2024, August 9). Buy (R)-3-Aminohexan-1-ol.
- Vallejos, G. G., et al. (n.d.). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Molecules.
- ChemScene. (n.d.). 1-Aminohexan-3-ol | CAS 15991-62-5.
- Engle, K. M., & Yu, J.-Q. (2013). Catalytic Enantioselective Methods for Synthesis of 1,2-Amino Tertiary Alcohols and Their Analogues. PMC.
- Patel, R. N. (2011). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. PMC.
- American Elements. (n.d.). 1-aminohexan-3-ol | CAS 15991-62-5.
- Google Patents. (n.d.). CN105622436A - Preparation method of 6-amino-1-hexanol by taking calcium carbonate as catalyst.
- National Institutes of Health. (n.d.). 1-Aminohexan-3-ol | C6H15NO | CID 18939609. PubChem.
- White, M. C., et al. (2011). Allylic C—H Amination for the Preparation of syn-1,3-Amino Alcohol Motifs. PMC.
- ResearchGate. (n.d.). (PDF) Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones.
- Newhouse, T., Baran, P. S., & Hoffmann, R. W. (2009). The economies of synthesis. Chemical Society Reviews, 38, 3010-3021.
- Organic Chemistry Portal. (n.d.). 1,3-Aminoalcohol synthesis by C-C coupling.
- PubChemLite. (n.d.). 1-aminohexan-3-ol (C6H15NO).
- Höhne, M., & Bornscheuer, U. T. (2015). Selective Access to All Four Diastereomers of a 1,3-Amino Alcohol by Combination of a Keto Reductase- and an Amine Transaminase-Catalysed Reaction. Advanced Synthesis & Catalysis.
- ResearchGate. (n.d.). Synthesis of (1R,3R)-1-amino-3-methylcyclohexane by an enzyme cascade reaction | Request PDF.
- BenchChem. (n.d.). Comparison of different synthesis routes for cis-3-hexen-1-ol.
- France, S. P., et al. (2022). Three-Component Stereoselective Enzymatic Synthesis of Amino-Diols and Amino-Polyols. PMC.
- MDPI. (n.d.). Designing a Potential Pathway for the Catalytic Synthesis of 1,3-Cyclohexanediamine.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
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- 3. Allylic C—H Amination for the Preparation of syn-1,3-Amino Alcohol Motifs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. epub.ub.uni-greifswald.de [epub.ub.uni-greifswald.de]
- 5. Buy (R)-3-Aminohexan-1-ol [smolecule.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
